molecular formula C11H16O B14600919 1,3-Dimethyl-2-propoxybenzene CAS No. 61144-80-7

1,3-Dimethyl-2-propoxybenzene

Cat. No.: B14600919
CAS No.: 61144-80-7
M. Wt: 164.24 g/mol
InChI Key: ORWYJYFTKGSHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-2-propoxybenzene is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61144-80-7

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1,3-dimethyl-2-propoxybenzene

InChI

InChI=1S/C11H16O/c1-4-8-12-11-9(2)6-5-7-10(11)3/h5-7H,4,8H2,1-3H3

InChI Key

ORWYJYFTKGSHEU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC=C1C)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethyl-2-propoxybenzene for Beginners

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-2-propoxybenzene, a valuable intermediate in various fields of chemical research and development. The synthesis will be approached from a beginner's perspective, focusing on the widely applicable and reliable Williamson ether synthesis. This document outlines the reaction mechanism, detailed experimental protocols, and the necessary data for the characterization of the final product.

Introduction

This compound, also known as 2,6-dimethylphenyl propyl ether, is an aromatic ether. Such compounds are of interest in medicinal chemistry and materials science due to their specific steric and electronic properties. The Williamson ether synthesis is a straightforward and effective method for preparing such ethers, involving the reaction of an alkoxide with a primary alkyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

For the synthesis of this compound, the most accessible route for beginners involves the reaction of 2,6-dimethylphenol (B121312) with a suitable propyl halide, such as 1-bromopropane (B46711), in the presence of a strong base.

Reaction Scheme and Mechanism

The overall synthesis is a two-step process that is often carried out in a single pot:

  • Deprotonation: 2,6-dimethylphenol is deprotonated by a strong base, typically sodium hydride (NaH), to form the corresponding sodium 2,6-dimethylphenoxide. This step is crucial as it generates a potent nucleophile.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion attacks the primary alkyl halide (1-bromopropane) in an SN2 fashion, displacing the bromide ion and forming the desired ether, this compound.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 2,6-Dimethylphenol 2,6-Dimethylphenol Sodium_2,6-dimethylphenoxide Sodium 2,6-dimethylphenoxide 2,6-Dimethylphenol->Sodium_2,6-dimethylphenoxide + NaH NaH NaH H2 H₂ (gas) Sodium_2,6-dimethylphenoxide->H2 releases Sodium_2,6-dimethylphenoxide_2 Sodium 2,6-dimethylphenoxide 1-Bromopropane 1-Bromopropane Product This compound NaBr NaBr Product->NaBr by-product Sodium_2,6-dimethylphenoxide_2->Product + 1-Bromopropane

Caption: Reaction scheme for the synthesis of this compound.

Data Presentation

Table 1: Physical Properties of Reactants and Product
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
2,6-DimethylphenolC₈H₁₀O122.1620346-48~1.03 (at 20°C)
1-BromopropaneC₃H₇Br122.9971-1101.354 (at 20°C)
This compoundC₁₁H₁₆O164.24210-212 (estimated)N/A~0.95 (estimated)
Table 2: Reagents and Solvents
Reagent/SolventRoleMolar Mass ( g/mol )Key Properties
Sodium Hydride (60% in mineral oil)Base24.00Highly reactive with water, flammable solid.
Tetrahydrofuran (B95107) (THF), anhydrousSolvent72.11Polar aprotic solvent, dissolves both reactants.
Diethyl etherExtraction Solvent74.12Low boiling point, immiscible with water.
Saturated Sodium Bicarbonate SolutionAqueous WashN/ANeutralizes any remaining acid.
Brine (Saturated NaCl solution)Aqueous WashN/ARemoves residual water from the organic layer.
Anhydrous Magnesium SulfateDrying Agent120.37Removes trace amounts of water from the organic solution.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Safety Precautions:

  • Sodium hydride (NaH) is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable. Handle NaH in an inert atmosphere (e.g., under nitrogen or argon) and away from water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • 1-Bromopropane is a flammable liquid and is harmful if inhaled or absorbed through the skin. Handle it in a well-ventilated fume hood.

  • Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free THF.

Procedure:

  • Preparation of the Reaction Apparatus:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a rubber septum.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Deprotonation of 2,6-Dimethylphenol:

    • In the reaction flask, place sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

    • Wash the sodium hydride with anhydrous hexane (B92381) (2 x 10 mL) to remove the mineral oil. Carefully decant the hexane washes.

    • Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask.

    • In the dropping funnel, prepare a solution of 2,6-dimethylphenol (1.0 equivalent) in anhydrous THF (20 mL).

    • Cool the reaction flask to 0 °C using an ice bath.

    • Slowly add the 2,6-dimethylphenol solution to the stirred suspension of sodium hydride over 15-20 minutes. Hydrogen gas evolution will be observed.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation Reaction:

    • Cool the reaction mixture back to 0 °C.

    • Add 1-bromopropane (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 15-20 minutes.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding water (20 mL) to decompose any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).

    • Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Mandatory Visualization

Experimental_Workflow start Start setup Assemble Flame-Dried Glassware under Inert Atmosphere start->setup deprotonation Deprotonation: 1. Add NaH and anhydrous THF. 2. Add 2,6-dimethylphenol solution at 0°C. 3. Stir at room temperature for 1 hour. setup->deprotonation alkylation Alkylation: 1. Cool to 0°C. 2. Add 1-bromopropane dropwise. 3. Reflux for 4-6 hours. deprotonation->alkylation workup Work-up: 1. Quench with water. 2. Extract with diethyl ether. 3. Wash with H₂O, NaHCO₃, and brine. alkylation->workup purification Purification: 1. Dry with MgSO₄. 2. Filter and concentrate. 3. Purify by vacuum distillation. workup->purification product This compound purification->product

Caption: A streamlined workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
¹H NMR (Proton)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H~7.0-7.2m3HAromatic protons
O-CH₂~3.8-4.0t2HPropoxy methylene (B1212753) protons adjacent to oxygen
Ar-CH₃~2.3s6HMethyl protons on the aromatic ring
CH₂~1.7-1.9sextet2HPropoxy methylene protons
CH₃~1.0t3HPropoxy methyl protons
¹³C NMR (Carbon)Chemical Shift (δ, ppm)Assignment
Ar-C (quaternary, C-O)~155Aromatic carbon attached to oxygen
Ar-C (quaternary, C-CH₃)~130Aromatic carbons attached to methyl groups
Ar-CH~128Aromatic CH carbons
O-CH₂~75Propoxy methylene carbon adjacent to oxygen
CH₂~23Propoxy methylene carbon
Ar-CH₃~16Methyl carbons on the aromatic ring
CH₃~10Propoxy methyl carbon

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Conclusion

This guide provides a detailed and beginner-friendly protocol for the synthesis of this compound via the Williamson ether synthesis. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this compound for further applications. The provided data tables and workflow diagrams serve as a quick reference for the key aspects of this synthesis.

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-2-propoxybenzene, also known as 2,6-dimethylphenyl propyl ether, is an aromatic ether. While specific experimental data for this compound is not extensively documented in public literature, this guide provides a summary of its known and computed physicochemical properties. Furthermore, it outlines detailed, generalized experimental protocols relevant to the synthesis of similar aromatic ethers and the determination of their key physical characteristics. This information is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available computed and limited experimental data to provide a profile of the compound.

PropertyValueSource
Molecular Formula C₁₁H₁₆OPubChem[1]
Molecular Weight 164.24 g/mol PubChem[1]
Appearance Colorless to yellowish liquid (predicted)ECHEMI[2]
Odor Characteristic aromatic (predicted)ECHEMI[2]
Boiling Point Not availableLookChem[3]
Melting Point Not availableLookChem[3]
Density Not availableLookChem[3]
Solubility in Water Not available-
XLogP3 3.9PubChem[1]
Topological Polar Surface Area 9.2 ŲPubChem[1]
CAS Number 61144-80-7PubChem[1]

Chemical Structure

The chemical structure of this compound consists of a benzene (B151609) ring substituted with two methyl groups at positions 1 and 3, and a propoxy group at position 2.

Chemical structure of this compound.

Experimental Protocols

Due to the lack of specific experimental data for this compound, the following sections detail generalized protocols for the synthesis of similar aromatic ethers and the determination of their fundamental physicochemical properties.

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing ethers.[4][5][6][7][8] This method involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. For the synthesis of this compound, the reactants would be 2,6-dimethylphenol (B121312) and a propyl halide (e.g., 1-bromopropane).

Materials:

  • 2,6-dimethylphenol

  • 1-Bromopropane (B46711)

  • Sodium hydroxide (B78521) (or a stronger base like sodium hydride)

  • Anhydrous solvent (e.g., N,N-dimethylformamide or acetonitrile)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Deprotonation: In a dry round-bottom flask under an inert atmosphere, dissolve 2,6-dimethylphenol in the anhydrous solvent.

  • Add sodium hydroxide (or sodium hydride) portion-wise to the solution while stirring. The reaction is exothermic.

  • Continue stirring at room temperature for 30-60 minutes to ensure complete formation of the sodium 2,6-dimethylphenoxide.

  • Alkylation: Add 1-bromopropane dropwise to the reaction mixture.

  • Heat the mixture to a gentle reflux (typically 50-100°C) and maintain for 1-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and dichloromethane.

  • Separate the organic layer and wash it sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel.

G cluster_synthesis Synthesis cluster_purification Purification 2,6-dimethylphenol 2,6-dimethylphenol Deprotonation Deprotonation 2,6-dimethylphenol->Deprotonation Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Deprotonation Propyl Halide (e.g., 1-bromopropane) Propyl Halide (e.g., 1-bromopropane) Alkylation (SN2) Alkylation (SN2) Propyl Halide (e.g., 1-bromopropane)->Alkylation (SN2) Deprotonation->Alkylation (SN2) Crude Product Crude Product Alkylation (SN2)->Crude Product Work-up (Extraction & Washing) Work-up (Extraction & Washing) Crude Product->Work-up (Extraction & Washing) Drying Drying Work-up (Extraction & Washing)->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Generalized workflow for Williamson ether synthesis.
Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small amount of liquid.[9][10][11][12]

Materials:

  • Sample of this compound

  • Capillary tube (sealed at one end)

  • Small test tube

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Place a few drops of the liquid sample into the small test tube.

  • Invert the capillary tube (sealed end up) and place it inside the test tube with the sample.

  • Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.

  • Suspend the assembly in a heating bath.

  • Heat the bath gently and observe the capillary tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • When a continuous stream of bubbles is observed, stop heating.

  • As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[13]

Materials:

  • Sample of this compound

  • Pycnometer (or a small volumetric flask)

  • Analytical balance

Procedure:

  • Clean and dry the pycnometer thoroughly and weigh it accurately (m₁).

  • Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

  • Weigh the pycnometer filled with the liquid (m₂).

  • Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) at the same temperature.

  • Weigh the pycnometer filled with the reference liquid (m₃).

  • The density (ρ) of the sample can be calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. For this compound, the ¹H NMR spectrum would be expected to show signals for the aromatic protons, the two methyl groups, and the three methylene/methyl groups of the propoxy chain, with characteristic chemical shifts and splitting patterns. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the synthesized compound and confirm its molecular weight. The gas chromatogram would show a single major peak if the sample is pure, and the mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of this compound (164.24 g/mol ), along with characteristic fragmentation patterns.[1]

G Pure Sample Pure Sample GC-MS Instrument GC-MS Instrument Pure Sample->GC-MS Instrument Injection Data Acquisition Data Acquisition GC-MS Instrument->Data Acquisition Chromatogram Chromatogram Data Acquisition->Chromatogram Mass Spectrum Mass Spectrum Data Acquisition->Mass Spectrum Analysis Analysis Chromatogram->Analysis Mass Spectrum->Analysis Purity Determination Purity Determination Analysis->Purity Determination Structural Confirmation Structural Confirmation Analysis->Structural Confirmation

Generalized workflow for GC-MS analysis.

Conclusion

This technical guide provides a consolidated overview of the available physicochemical properties of this compound. While experimental data for this specific compound is sparse, the provided generalized protocols for synthesis and property determination offer a practical framework for researchers to produce and characterize this and similar aromatic ethers. The application of these methods will enable the generation of reliable experimental data, contributing to a more comprehensive understanding of this compound's characteristics for its potential applications in research and development.

References

1,3-Dimethyl-2-propoxybenzene CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Dimethyl-2-propoxybenzene

CAS Number: 61144-80-7

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, a detailed experimental protocol for its synthesis, and its primary applications.

Chemical and Physical Properties

This compound is an aromatic ether characterized by a benzene (B151609) ring with two methyl substituents at positions 1 and 3, and a propoxy group at position 2.[1] It typically presents as a colorless to yellowish liquid with a distinct aromatic scent.[1] A summary of its key quantitative data is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₆O[2]
Molecular Weight 164.24 g/mol [1][2]
Exact Mass 164.120115130 Da[1][2]
CAS Number 61144-80-7[2]
XLogP3 3.9[1][2]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 9.2 Ų[1][2]
Heavy Atom Count 12[1]
Complexity 112[1][2]

Synthesis Protocol: Williamson Ether Synthesis

The most common and versatile method for synthesizing ethers such as this compound is the Williamson ether synthesis.[3][4] This reaction proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[3][4] For the synthesis of this compound, the precursors are 2,6-dimethylphenol (B121312) and a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).[5]

Experimental Methodology

Materials:

  • 2,6-dimethylphenol

  • Sodium hydride (NaH) or another suitable base (e.g., sodium hydroxide)

  • 1-Bromopropane (or 1-iodopropane)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylphenol in the anhydrous solvent.

  • Slowly add a stoichiometric equivalent of a strong base, such as sodium hydride, to the solution at 0 °C to deprotonate the phenol (B47542) and form the sodium 2,6-dimethylphenoxide. The reaction progress can be monitored by the cessation of hydrogen gas evolution if sodium hydride is used.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add a stoichiometric equivalent of the propyl halide (1-bromopropane or 1-iodopropane) dropwise.

  • Heat the reaction mixture to reflux and maintain it for a period of 1 to 8 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Logical Workflow: Synthesis of this compound

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 2_6_dimethylphenol 2,6-Dimethylphenol deprotonation Deprotonation to form Sodium 2,6-dimethylphenoxide 2_6_dimethylphenol->deprotonation propyl_halide Propyl Halide (e.g., 1-Bromopropane) sn2_reaction Sₙ2 Nucleophilic Substitution propyl_halide->sn2_reaction base Base (e.g., NaH) base->deprotonation solvent Anhydrous Solvent (e.g., THF) solvent->deprotonation deprotonation->sn2_reaction Alkoxide Intermediate workup Aqueous Workup and Extraction sn2_reaction->workup Crude Product purification Purification (e.g., Distillation) workup->purification final_product This compound purification->final_product

Caption: Williamson Ether Synthesis Workflow for this compound.

Applications

This compound serves as a versatile compound in various industrial and research settings. Its primary applications include:

  • Solvent in Organic Synthesis: Due to its excellent solubility for non-polar and moderately polar compounds, it is widely used as a solvent in chemical reactions.[1]

  • Fragrances and Perfumes: Its unique aromatic properties make it a valuable ingredient in the fragrance industry, where it is incorporated into perfumes, cosmetics, and household cleaning products.[1]

  • Chemical Intermediate: In the pharmaceutical and chemical industries, it functions as an intermediate in the synthesis of more complex molecules.[1]

  • Materials Science: Its chemical stability allows for its use in the development of new materials, particularly in the research and development of polymers and coatings.[1]

Safety Information

A complete Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this writing. However, based on available GHS information, the following table summarizes the key safety data. Users should handle this chemical with appropriate precautions in a well-ventilated area and use personal protective equipment.

Hazard InformationDetails
GHS Product Identifier This compound[5]
Recommended Use For industry use only[5]
Hazard Codes N/A[5]
Hazard Statements N/A[5]
Safety Statements N/A[5]

It is imperative to consult a full Safety Data Sheet from the supplier before handling this chemical.

References

Spectroscopic Profile of 1,3-Dimethyl-2-propoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic ether, 1,3-Dimethyl-2-propoxybenzene (also known as 2,6-dimethylphenyl n-propyl ether). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₁H₁₆O, with a molecular weight of 164.24 g/mol .[1][2] The spectroscopic data presented below has been aggregated from various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not available

Note: Specific experimental ¹H and ¹³C NMR data for this compound were not available in the public databases searched.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the functional groups present. The characteristic IR absorption bands for this compound are anticipated as follows, based on the analysis of similar aromatic ethers.

IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not available

Note: A specific experimental IR spectrum for this compound was not available in the public databases searched.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectrometry Data

m/zRelative Abundance (%)Assignment
164Data not available[M]⁺ (Molecular Ion)
122Data not available[M - C₃H₆]⁺
107Data not available[M - C₃H₆ - CH₃]⁺

Note: While the major fragment ions are reported, a full experimental mass spectrum with relative abundances was not available. The assignments are predicted based on common fragmentation pathways for aromatic ethers.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. The specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. For ¹H NMR, the spectral width would be set to encompass all proton signals, and the data would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum, and a larger number of scans would be required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A thin film of the neat liquid would be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates would be recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

Mass Spectrometry (MS)

The mass spectrum would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample would be introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Data Acquisition and Analysis Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound is illustrated in the following diagram.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Reporting Sample This compound NMR NMR Spectrometer Sample->NMR IR FT-IR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Report Technical Guide Structure->Report

Caption: General workflow for spectroscopic data acquisition and analysis.

This guide serves as a foundational resource for professionals working with this compound. While direct experimental spectra were not available in the searched databases, the provided information on expected spectral characteristics and standardized experimental protocols offers a solid starting point for laboratory work and further investigation.

References

The Strategic Role of 1,3-Dimethyl-2-propoxybenzene as a Versatile Chemical Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-2-propoxybenzene, also known as 2,6-dimethylphenyl propyl ether, is an aromatic ether that serves as a valuable chemical intermediate in a variety of synthetic applications. Its unique structural features, including a sterically hindered ether linkage and a substituted aromatic ring, make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound as a chemical intermediate, with a focus on experimental protocols and its potential in drug development and other fine chemical industries. The compound is noted for its use as a solvent due to its excellent solubility for non-polar and moderately polar compounds and as an ingredient in the fragrance industry.[1]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in Table 1. This data is essential for its identification, purification, and characterization in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₁H₁₆OPubChem
Molecular Weight 164.24 g/mol PubChem[2][3]
CAS Number 61144-80-7PubChem[3]
Appearance Colorless to yellowish liquidECHEMI[1]
Odor Characteristic aromatic odorECHEMI[1]
XLogP3 3.9PubChem[2][3]
Hydrogen Bond Acceptor Count 1ECHEMI[1]
Rotatable Bond Count 3ECHEMI[1]
Topological Polar Surface Area 9.2 ŲPubChem[2][3]
Complexity 112PubChem[2]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenol (B47542) with an alkyl halide in the presence of a base. In this case, 2,6-dimethylphenol (B121312) is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane.

The general reaction scheme is as follows:

G cluster_0 Williamson Ether Synthesis 2_6_dimethylphenol 2,6-Dimethylphenol product This compound 2_6_dimethylphenol->product 1. propyl_halide Propyl Halide (e.g., 1-Bromopropane) propyl_halide->product 2. base Base (e.g., NaOH, NaH) base->product in Solvent (e.g., Ethanol (B145695), DMF) salt Salt (e.g., NaBr) product->salt +

Caption: General scheme for the Williamson ether synthesis of this compound.

Experimental Protocol: O-propylation of 2,6-Dimethylphenol

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Materials:

  • 2,6-Dimethylphenol

  • 1-Bromopropane

  • Sodium hydroxide (B78521) (NaOH) or Sodium hydride (NaH)

  • Ethanol (anhydrous, if using NaOH) or Dimethylformamide (DMF, anhydrous, if using NaH)

  • Diethyl ether or Dichloromethane (B109758) (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation of 2,6-Dimethylphenol:

    • Using Sodium Hydroxide in Ethanol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylphenol (1.0 eq) in anhydrous ethanol. Add powdered sodium hydroxide (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the sodium 2,6-dimethylphenoxide.

    • Using Sodium Hydride in DMF: To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,6-dimethylphenol (1.0 eq) in anhydrous DMF dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes).

  • Alkylation:

    • To the freshly prepared solution of the 2,6-dimethylphenoxide, add 1-bromopropane (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (for ethanol) or maintain at a moderately elevated temperature (e.g., 50-70 °C for DMF) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If ethanol was used as the solvent, remove it under reduced pressure. If DMF was used, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure product.

Quantitative Data:

This compound as a Chemical Intermediate

The utility of this compound as a chemical intermediate stems from the reactivity of its aromatic ring and the stability of the propoxy group. The benzene (B151609) ring can undergo various electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The positions of these substitutions will be directed by the activating and ortho-, para-directing propoxy group and the two methyl groups. The steric hindrance provided by the two methyl groups ortho to the ether linkage can also influence the regioselectivity of these reactions, potentially leading to the formation of specific isomers.

While its application in the synthesis of commercial drugs is not widely documented in publicly available literature, its structural motif is present in some bioactive molecules. The 2,6-dimethylphenoxy group is a key component in certain classes of herbicides and pesticides. Furthermore, the introduction of a propoxy chain can modulate the lipophilicity of a molecule, which is a critical parameter in drug design for controlling absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Synthetic Transformations

Below is a diagram illustrating potential synthetic transformations of this compound, highlighting its role as a versatile intermediate.

G cluster_reactions Electrophilic Aromatic Substitution cluster_products Potential Products cluster_further_synthesis Further Synthetic Utility start This compound nitration Nitration (HNO₃, H₂SO₄) start->nitration halogenation Halogenation (e.g., Br₂, FeBr₃) start->halogenation friedel_crafts_acylation Friedel-Crafts Acylation (RCOCl, AlCl₃) start->friedel_crafts_acylation nitro_product Nitro-1,3-dimethyl-2-propoxybenzene nitration->nitro_product halo_product Halo-1,3-dimethyl-2-propoxybenzene halogenation->halo_product acyl_product Acyl-1,3-dimethyl-2-propoxybenzene friedel_crafts_acylation->acyl_product reduction Reduction of Nitro Group (e.g., H₂, Pd/C) nitro_product->reduction complex_molecule Complex Bioactive Molecules halo_product->complex_molecule Cross-coupling reactions acyl_product->complex_molecule Further elaboration amine_product Amino-1,3-dimethyl-2-propoxybenzene reduction->amine_product amide_formation Amide Formation amine_product->amide_formation amide_formation->complex_molecule

Caption: Potential synthetic pathways utilizing this compound as an intermediate.

This workflow illustrates how this compound can be functionalized through common aromatic substitution reactions. The resulting products, such as the nitro, halo, and acyl derivatives, can then serve as precursors for a wide range of more complex molecules. For instance, the nitro derivative can be reduced to an amine, which is a key functional group in many pharmaceuticals for the formation of amides, sulfonamides, and other nitrogen-containing heterocycles. Halogenated derivatives are valuable substrates for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Conclusion

This compound is a readily accessible and synthetically versatile chemical intermediate. Its preparation via the Williamson ether synthesis from 2,6-dimethylphenol is a straightforward and high-yielding process. While specific examples of its use in the synthesis of commercial drugs are not extensively reported in the open literature, its structural features and the potential for further functionalization of its aromatic ring make it a valuable building block for the discovery and development of new bioactive molecules in the pharmaceutical, agrochemical, and specialty chemical sectors. The detailed experimental guidance and an understanding of its potential synthetic transformations provided in this guide will be of significant value to researchers and scientists working in the field of organic synthesis.

References

Solubility of 1,3-Dimethyl-2-propoxybenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dimethyl-2-propoxybenzene. Due to the limited availability of specific experimental data in public literature, this document focuses on the predicted solubility based on the compound's chemical structure and functional groups. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in various organic solvents. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research, development, and formulation.

Introduction to this compound

This compound is an aromatic ether. Its molecular structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 1 and 3, and a propoxy group at position 2.[1] This structure, featuring a polar ether group and a nonpolar aromatic ring and alkyl chain, dictates its solubility behavior. The ether's oxygen atom can act as a hydrogen bond acceptor, allowing for some interaction with polar solvents.[2][3] However, the dominant hydrocarbon portion of the molecule suggests a greater affinity for nonpolar or moderately polar organic solvents.[1][2][3] Understanding its solubility is crucial for applications in organic synthesis, where it may be used as a solvent, or in the fragrance industry.[1]

Compound Properties:

  • Molecular Formula: C₁₁H₁₆O[4]

  • Molecular Weight: 164.24 g/mol [4]

  • Appearance: Typically a colorless to yellowish liquid[1]

  • XLogP3: 3.9 (Indicates a degree of lipophilicity)[1][4]

Predicted Solubility Profile

The following table summarizes the predicted solubility based on solvent polarity.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Cyclohexane, Toluene (B28343)HighThe nonpolar hydrocarbon structure of the solute will interact favorably with nonpolar solvents via van der Waals forces. The aromatic ring of toluene can also interact with the benzene ring of the solute.
Polar Aprotic Acetone (B3395972), Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM)High to ModerateThese solvents can interact with the ether oxygen and can solvate the hydrocarbon portions of the molecule effectively. Ethers are generally soluble in solvents like acetone and benzene.[2][6]
Polar Protic Ethanol, MethanolModerate to LowThese solvents can act as hydrogen bond donors to the ether oxygen. However, the large nonpolar part of the molecule may limit solubility. The solubility of ethers in water and alcohols decreases as the number of carbon atoms in the ether molecule increases.[2]
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very LowThe molecule is predominantly nonpolar and lacks the ability to donate hydrogen bonds, making it poorly soluble in highly polar, hydrogen-bonding solvents like water. Aromatic ethers generally have very low water solubility.[3] While DMSO is a powerful solvent, the compound's lipophilic nature may still limit miscibility.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a reliable and commonly used technique for determining the thermodynamic solubility of a compound in a given solvent.[7][8][9]

Principle

An excess amount of the solute (this compound) is mixed with a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow it to reach equilibrium, creating a saturated solution. The concentration of the solute in the clear, saturated supernatant is then measured, which represents the solubility.[9][10]

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps (B75204) or flasks with stoppers

  • Thermostatic shaker or incubator with agitation capabilities

  • Centrifuge or filtration apparatus (e.g., syringe filters compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, GC)

Methodology
  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid or a separate liquid phase is crucial to ensure saturation.[8][10]

  • Equilibration: Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[7][9][10] Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved material to settle.[11] To separate the saturated solution from the excess solute, either centrifuge the vials at high speed or filter the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter).[7][12] This step must be performed carefully to avoid temperature changes or solvent evaporation.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with the appropriate solvent.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis, HPLC, or GC) to determine the concentration of this compound.[7][10]

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. The results are typically expressed in units of g/L, mg/mL, or mol/L.

Data Presentation Template

The following table template can be used to record and present the experimentally determined solubility data for this compound.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Analysis
Hexane25GC
Toluene25GC
Dichloromethane25GC/HPLC
Acetone25GC/HPLC
Ethyl Acetate25GC/HPLC
Ethanol25HPLC
Methanol25HPLC
Water25HPLC

Visualizations

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. This relationship is governed by intermolecular forces.

Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound (Solute) Solubility Solubility Solute->Solubility dissolves in Solvent Organic Solvent Solvent->Solubility AromaticRing Aromatic & Alkyl Groups (Nonpolar) AromaticRing->Solute SolventPolarity Polarity (Polar/Nonpolar) AromaticRing->SolventPolarity Intermolecular Forces (van der Waals, Dipole-Dipole) HBonding H-Bonding Capacity (Donor/Acceptor) AromaticRing->HBonding EtherGroup Ether Group (Polar) EtherGroup->Solute EtherGroup->SolventPolarity Intermolecular Forces (van der Waals, Dipole-Dipole) EtherGroup->HBonding Intermolecular Forces (van der Waals, Dipole-Dipole) SolventPolarity->Solvent HBonding->Solvent

Caption: Key solute and solvent properties governing solubility.

Experimental Workflow

The diagram below outlines the sequential steps of the Shake-Flask method for determining solubility.

Shake-Flask Solubility Determination Workflow A 1. Preparation Add excess solute to solvent B 2. Equilibration Agitate at constant temperature (e.g., 24-48h) A->B C 3. Phase Separation Centrifuge or Filter B->C D 4. Dilution Prepare sample from clear supernatant C->D E 5. Analysis Quantify using HPLC, GC, etc. D->E F Result: Solubility Value (e.g., g/L) E->F

Caption: Workflow for the Shake-Flask solubility method.

References

A Theoretical Investigation of 1,3-Dimethyl-2-propoxybenzene and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-2-propoxybenzene is an aromatic ether.[1] Aromatic ethers are a class of organic compounds with significant applications in various fields, including their use as solvents in organic synthesis and as fragrance components.[1] Understanding the physicochemical properties of these molecules at a quantum mechanical level is crucial for predicting their behavior, reactivity, and potential applications in areas such as drug design and materials science.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic and structural properties of molecules.[2] This guide outlines the computational approaches that can be employed to characterize this compound and presents available computed data for the target molecule alongside theoretical data for related substituted benzenes.

Computed Properties of this compound

While comprehensive theoretical studies are lacking, some fundamental molecular properties of this compound have been computed and are available in public databases. These properties offer a basic overview of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₁₁H₁₆OPubChem[3]
Molecular Weight 164.24 g/mol PubChem[3]
Exact Mass 164.120115130 DaPubChem[3]
XLogP3 3.9PubChem[3]
Topological Polar Surface Area 9.2 ŲPubChem[3]
Complexity 112PubChem[3]
Number of Rotatable Bonds 3ECHEMI[1]
Hydrogen Bond Acceptor Count 1ECHEMI[1]

Theoretical Calculation Methodology: A Protocol for Substituted Benzenes

The following section details a representative computational methodology for investigating the properties of this compound, based on established protocols for similar aromatic compounds like substituted benzenes and anisoles.[2][4][5]

Geometry Optimization

The initial step in any theoretical investigation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

  • Software: Gaussian, Q-Chem, or other quantum chemistry packages.

  • Method: Density Functional Theory (DFT) is a widely used and reliable method.[2] The B3LYP functional is a common choice that provides a good balance between accuracy and computational cost for organic molecules.[2][6]

  • Basis Set: A basis set like 6-31G(d,p) or 6-311++G(d,p) is typically employed to provide a good description of the electronic structure.[2][5] The choice of basis set can influence the accuracy of the calculations.

  • Procedure:

    • Construct the initial 3D structure of this compound using a molecular builder.

    • Perform a geometry optimization calculation to find the minimum energy structure.

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Vibrational Analysis

Vibrational frequency calculations not only confirm the stability of the optimized geometry but also provide theoretical infrared (IR) and Raman spectra.

  • Procedure:

    • Using the optimized geometry, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)).

    • The output will contain the vibrational frequencies and their corresponding IR and Raman intensities.

    • The calculated frequencies are often systematically higher than experimental values. Therefore, it is common practice to scale the computed frequencies by an empirical scaling factor to improve agreement with experimental data.

Electronic Properties

DFT calculations can provide a wealth of information about the electronic structure of a molecule.

  • Key Properties:

    • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability.[2]

    • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

    • Dipole Moment and Polarizability: These properties describe the molecule's response to an external electric field.[2]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge delocalization and intramolecular interactions.

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of a typical theoretical investigation of a molecule's properties.

Computational_Workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_output Analysis of Results mol_build Molecular Structure Input geom_opt Geometry Optimization (DFT/B3LYP) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry geom_opt->opt_geom vib_spec Vibrational Spectra (IR/Raman) freq_calc->vib_spec elec_data Electronic Properties (HOMO, LUMO, MEP) elec_prop->elec_data

Caption: A typical workflow for the theoretical calculation of molecular properties.

Logical Relationships in DFT Calculations

The selection of the functional and basis set in DFT calculations is a critical decision that impacts the accuracy and computational cost of the study.

DFT_Methodology cluster_method DFT Calculation cluster_components Core Components cluster_outcomes Influences dft Density Functional Theory (DFT) functional Functional (e.g., B3LYP, PBE0) dft->functional basis_set Basis Set (e.g., 6-31G(d,p), cc-pVTZ) dft->basis_set accuracy Accuracy of Results functional->accuracy cost Computational Cost functional->cost basis_set->accuracy basis_set->cost

Caption: The relationship between DFT components and calculation outcomes.

Conclusion

While specific theoretical studies on this compound are currently limited, this guide provides a comprehensive framework for its computational investigation. By employing the outlined DFT methodologies, researchers can obtain valuable insights into the structural, vibrational, and electronic properties of this molecule. The data and protocols presented for analogous compounds serve as a robust starting point for future research, which will be essential for unlocking the full potential of this compound in various scientific and industrial applications. It is recommended that future work focus on performing these detailed calculations for the title compound and validating them with experimental data.

References

1,3-Dimethyl-2-propoxybenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Sparsely Documented Aromatic Ether

Abstract

1,3-Dimethyl-2-propoxybenzene, a substituted aromatic ether, presents a case of limited scientific documentation despite its presence in chemical databases and commercial inventories. This technical guide synthesizes the currently available information regarding its discovery, history, synthesis, and physicochemical properties. While a definitive historical account of its first synthesis remains elusive, the compound is understood to be preparable via the Williamson ether synthesis, a cornerstone of classic organic chemistry. This guide provides a putative synthesis protocol based on this established method. Physicochemical data, including spectroscopic information, have been aggregated from various sources to offer a foundational understanding of the compound. Notably, there is a significant absence of published research on the biological activity, pharmacological properties, or any involvement in signaling pathways of this compound. This document thus serves not only as a summary of known facts but also as an indicator of the considerable knowledge gaps that exist for this particular chemical entity, highlighting potential avenues for future research.

Introduction

History and Discovery

A definitive historical account of the first synthesis and discovery of this compound could not be located in the searched scientific literature. The compound is not associated with a prominent discovery or a landmark study. It is likely that its synthesis was first achieved as part of broader investigations into the properties of aromatic ethers or as an analogue of more common compounds. The Williamson ether synthesis, developed in the mid-19th century, provides a classical and highly probable route for its preparation from readily available precursors.[2][3][4][5] The lack of a specific discovery narrative suggests that the compound may have been synthesized and cataloged without extensive further investigation of its properties.

Synthesis

The most plausible and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[2][3][4][5] This method involves the reaction of an alkoxide with a primary alkyl halide. In the case of this compound, the synthesis would proceed by the reaction of the sodium salt of 2,6-dimethylphenol (B121312) with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).[6]

Putative Experimental Protocol: Williamson Ether Synthesis

The following protocol is a generalized procedure based on the principles of the Williamson ether synthesis and has not been directly extracted from a specific publication on this compound due to the absence of such literature.

Materials:

  • 2,6-Dimethylphenol

  • Sodium hydride (NaH) or another suitable base (e.g., sodium hydroxide, potassium carbonate)

  • 1-Bromopropane or 1-Iodopropane

  • Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylphenol in the anhydrous aprotic solvent.

  • To this solution, carefully add a stoichiometric equivalent of a strong base (e.g., sodium hydride) portion-wise to form the sodium 2,6-dimethylphenoxide in situ. The reaction is typically exothermic and may involve the evolution of hydrogen gas if sodium hydride is used.

  • Once the formation of the alkoxide is complete, add a slight excess of the propyl halide (1-bromopropane or 1-iodopropane) to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (typically between 50-100 °C) and monitor the reaction progress by a suitable technique (e.g., thin-layer chromatography).[3]

  • Upon completion, cool the reaction mixture to room temperature and quench it by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether.

  • Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Physicochemical Properties

The physicochemical properties of this compound have been compiled from various chemical databases.

PropertyValueReference
Molecular Formula C₁₁H₁₆O[7]
Molecular Weight 164.24 g/mol [7]
CAS Number 61144-80-7[7]
Appearance Colorless to yellowish liquid[1]
Odor Characteristic aromatic odor[1]
Exact Mass 164.120115 g/mol [7]
XLogP3 3.9[7]
Topological Polar Surface Area 9.2 Ų[7]
Hydrogen Bond Acceptor Count 1[7]
Rotatable Bond Count 3[7]

Spectroscopic Data

While detailed spectral analyses from primary literature are unavailable, some spectroscopic data can be found in public databases.

  • Mass Spectrometry (GC-MS): The PubChem database lists GC-MS data for this compound, showing characteristic peaks at m/z values of 164 (molecular ion), 122, and 107.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The PubChem database indicates the availability of a ¹³C NMR spectrum from SpectraBase.[7] A predicted ¹H NMR spectrum is also available on some platforms.[8] However, detailed, experimentally verified NMR data with peak assignments from a peer-reviewed publication could not be found.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature, including pharmacological and toxicological databases, yielded no specific information on the biological activity of this compound. There are no published studies investigating its efficacy, mechanism of action, or potential therapeutic applications. Consequently, there is no information regarding its interaction with any known signaling pathways. While studies on other alkoxybenzene derivatives have shown a range of biological activities, including antimicrobial and anticancer effects, no such data exists for this particular compound.[9][10][11][12][13][14][15][16]

Logical Relationships and Workflows

Given the lack of experimental data, a logical workflow for the synthesis and potential future investigation of this compound can be proposed.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_biological_screening Future Biological Screening (Hypothetical) 2_6_Dimethylphenol 2,6-Dimethylphenol Williamson_Ether_Synthesis Williamson Ether Synthesis 2_6_Dimethylphenol->Williamson_Ether_Synthesis Propyl_Halide Propyl Halide (e.g., 1-Bromopropane) Propyl_Halide->Williamson_Ether_Synthesis Base Base (e.g., NaH) Base->Williamson_Ether_Synthesis Crude_Product Crude this compound Williamson_Ether_Synthesis->Crude_Product Purification Purification (Distillation/Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (GC-MS) Pure_Product->MS IR IR Spectroscopy Pure_Product->IR Purity_Analysis Purity Analysis (e.g., HPLC, GC) Pure_Product->Purity_Analysis In_Vitro_Assays In Vitro Assays (Cytotoxicity, Antimicrobial, etc.) Purity_Analysis->In_Vitro_Assays Proceed if pure Target_Identification Target Identification In_Vitro_Assays->Target_Identification If active Mechanism_of_Action Mechanism of Action Studies Target_Identification->Mechanism_of_Action Signaling_Pathway_Analysis Signaling Pathway Analysis Mechanism_of_Action->Signaling_Pathway_Analysis

A logical workflow for the synthesis and potential future investigation of this compound.

Conclusion

This compound remains a chemical entity with a notable lack of in-depth scientific characterization in publicly accessible literature. While its synthesis can be confidently predicted to follow the well-established Williamson ether synthesis pathway, and basic physicochemical and spectroscopic data are available, there is a significant void in our understanding of its history, discovery, and, most importantly, its biological properties. This guide has collated the available information to provide a foundational understanding of the compound. The absence of research into its pharmacological effects presents an open field for future investigation, should a particular application or biological activity be discovered. For researchers, scientists, and drug development professionals, this compound currently stands as a blank slate, with its potential yet to be explored.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,3-Dimethyl-2-propoxybenzene via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 1,3-Dimethyl-2-propoxybenzene, an aromatic ether with applications in organic synthesis and as a potential intermediate in the development of novel chemical entities. The synthesis is achieved through the Williamson ether synthesis, a robust and well-established method for the preparation of ethers. This protocol details the reaction of 2,6-dimethylphenol (B121312) with a suitable propyl halide in the presence of a base. The methodology is presented with a focus on procedural details, safety considerations, and purification techniques to ensure a high-purity final product.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of an ether linkage from an alkoxide and an alkyl halide.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[2] For the synthesis of unsymmetrical ethers, such as this compound, careful selection of reactants is crucial. To favor the desired SN2 pathway and avoid competing elimination reactions, a primary alkyl halide is the preferred electrophile.[3] In this protocol, 2,6-dimethylphenol is deprotonated to form the corresponding phenoxide, which then reacts with a propyl halide to yield the target ether.

Experimental Protocol

Materials and Reagents
ReagentMolar Mass ( g/mol )Molar RatioSuggested Amount
2,6-Dimethylphenol122.161.01.22 g (10 mmol)
Sodium Hydroxide (B78521)40.001.20.48 g (12 mmol)
1-Bromopropane (B46711)123.001.11.35 g (1.1 mL, 11 mmol)
Acetone (B3395972)58.08-~50 mL
Diethyl Ether74.12-As needed for extraction
1 M Hydrochloric Acid36.46-As needed for neutralization
Saturated Sodium Bicarbonate Solution84.01-As needed for washing
Brine--As needed for washing
Anhydrous Magnesium Sulfate120.37-As needed for drying
Procedure

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylphenol (1.22 g, 10 mmol) and acetone (~40 mL).

  • Stir the mixture at room temperature until the 2,6-dimethylphenol is completely dissolved.

2. Formation of the Phenoxide:

  • Add sodium hydroxide pellets (0.48 g, 12 mmol) to the solution.

  • Heat the mixture to a gentle reflux (approximately 56 °C) and maintain for 30 minutes to ensure the complete formation of the sodium 2,6-dimethylphenoxide. The solution may become cloudy.

3. Alkylation:

  • To the refluxing mixture, add 1-bromopropane (1.1 mL, 11 mmol) dropwise via a dropping funnel over a period of 15 minutes.

  • Continue to reflux the reaction mixture for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical Williamson ether synthesis is conducted at 50-100°C and is often complete within 1-8 hours.[1][4]

4. Work-up:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetone using a rotary evaporator.

  • To the resulting residue, add diethyl ether (~50 mL) and deionized water (~30 mL).

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Separate the aqueous layer and extract it with diethyl ether (2 x 25 mL).

  • Combine all the organic layers.

5. Purification:

  • Wash the combined organic layer sequentially with 1 M hydrochloric acid (2 x 20 mL) to remove any unreacted sodium hydroxide, followed by saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Visualization of the Experimental Workflow

Williamson_Ether_Synthesis cluster_setup 1. Reaction Setup cluster_phenoxide 2. Phenoxide Formation cluster_alkylation 3. Alkylation cluster_workup 4. Work-up cluster_purification 5. Purification A Dissolve 2,6-dimethylphenol in Acetone B Add NaOH A->B C Reflux for 30 min B->C D Add 1-Bromopropane C->D E Reflux for 3-5 hours D->E F Cool and Evaporate Acetone E->F G Add Diethyl Ether and Water F->G H Separate and Extract G->H I Wash with HCl, NaHCO3, Brine H->I J Dry with MgSO4 I->J K Evaporate Solvent J->K L Purify (Distillation/Chromatography) K->L M M L->M This compound

Caption: Experimental workflow for the synthesis of this compound.

Expected Results

The Williamson ether synthesis is a generally efficient reaction, with typical laboratory yields ranging from 50% to 95%.[4] The yield of this compound will depend on the reaction conditions and the efficiency of the purification process. The final product should be a colorless to pale yellow liquid. Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium hydroxide is corrosive and should be handled with care.

  • 1-Bromopropane is a flammable liquid and an irritant. Avoid inhalation and contact with skin.

  • Acetone and diethyl ether are highly flammable solvents. Ensure there are no open flames or ignition sources in the vicinity.

  • Handle all chemicals in accordance with their respective Safety Data Sheets (SDS).

References

Application Notes and Protocols for 1,3-Dimethyl-2-propoxybenzene as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,3-Dimethyl-2-propoxybenzene (also known as 2,6-dimethylphenyl propyl ether) as a high-boiling point, non-polar to moderately polar solvent for use in organic synthesis and drug development. Due to limited available experimental data, some properties are estimated based on isomeric and related compounds.

Overview and Physicochemical Properties

This compound is an aromatic ether that can serve as a high-boiling point solvent suitable for chemical reactions requiring elevated temperatures. Its chemical structure consists of a benzene (B151609) ring substituted with two methyl groups and a propoxy group.[1] This structure imparts good solubility for a range of non-polar and moderately polar organic compounds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₆O[2]
Molecular Weight 164.24 g/mol [2]
Appearance Colorless to yellowish liquid[1]
Boiling Point (°C) Estimated: 185-195Based on isomer data
Density (g/mL) Estimated: ~0.95Based on related compounds
Solubility Soluble in common organic solvents. Described as suitable for dissolving non-polar and moderately polar compounds.[1]General observation

Applications in Organic Synthesis

The high boiling point of this compound makes it an excellent solvent for reactions that require significant thermal energy to proceed at a reasonable rate. Such reactions are common in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Potential Applications Include:

  • Cross-Coupling Reactions: Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings often require high temperatures to facilitate catalyst turnover and reaction kinetics.

  • Nucleophilic Aromatic Substitution (SNA_r): Reactions involving the displacement of leaving groups from aromatic rings can be sluggish and benefit from a high-boiling point solvent.

  • Rearrangement Reactions: Certain molecular rearrangements require thermal activation.

  • Formation of Heterocycles: The synthesis of various heterocyclic systems can be achieved at elevated temperatures.

Advantages:

  • High Reaction Temperatures: Allows for reactions to be conducted at temperatures exceeding those achievable with more common solvents like toluene (B28343) or xylene.

  • Inertness: As an ether, it is generally unreactive under many reaction conditions.

  • Solubilizing Power: Its aromatic nature and ether functionality provide good solubility for a range of organic substrates and reagents.

Considerations:

  • Product Isolation: The high boiling point can complicate product isolation via distillation. Alternative workup procedures such as extraction, precipitation, or chromatography are often necessary.

  • Solvent Removal: Removal of the solvent from the final product can be challenging and may require high vacuum distillation or lyophilization.

  • Thermal Stability: While generally stable, the potential for decomposition at very high temperatures over extended periods should be considered.

Experimental Protocols

General Protocol for a High-Temperature Cross-Coupling Reaction (Suzuki-Miyaura Coupling Example)

This protocol provides a general workflow for a Suzuki-Miyaura coupling reaction using this compound as the solvent.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst in a Flask solvent Add 1,3-Dimethyl-2- propoxybenzene (B152792) reagents->solvent degas Degas the Mixture (e.g., N2 sparging) solvent->degas heat Heat to Desired Temperature (e.g., 150-180 °C) and Stir degas->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water or Aqueous Solution cool->quench extract Extract with an Immiscible Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry filter_concentrate Filter and Concentrate Under Reduced Pressure dry->filter_concentrate purify Purify by Column Chromatography filter_concentrate->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

  • Reaction Setup:

    • To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

    • Add a sufficient volume of this compound to achieve a practical concentration (e.g., 0.1-0.5 M).

    • Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 150-180 °C) with vigorous stirring.

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water or a suitable aqueous solution.

    • Extract the product with an immiscible organic solvent (e.g., ethyl acetate, 3 x volume of the reaction solvent).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure. Note: Due to the high boiling point of this compound, a high-vacuum pump may be required for its removal.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.

Synthesis of this compound (Williamson Ether Synthesis)

This protocol describes a general method for the synthesis of this compound from 2,6-dimethylphenol (B121312) and a propyl halide.

Williamson_Ether_Synthesis cluster_reactants Reactant Preparation cluster_addition Alkylation cluster_workup Workup and Purification phenol 2,6-Dimethylphenol mix1 Combine and Stir phenol->mix1 base Base (e.g., NaH, K2CO3) base->mix1 solvent1 Anhydrous Solvent (e.g., DMF, THF) solvent1->mix1 add Add Propyl Halide and Heat mix1->add propyl_halide 1-Bromopropane (B46711) or 1-Iodopropane (B42940) propyl_halide->add quench2 Quench with Water add->quench2 extract2 Extract with Ether or Ethyl Acetate quench2->extract2 wash2 Wash with Aqueous Base and Brine extract2->wash2 dry2 Dry and Concentrate wash2->dry2 distill Purify by Distillation dry2->distill

Caption: Synthesis of this compound.

Methodology:

  • Reactant Preparation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place 2,6-dimethylphenol (1.0 equiv) and a suitable base (e.g., sodium hydride (1.1 equiv) or potassium carbonate (2.0 equiv)).

    • Add a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

  • Alkylation:

    • Stir the mixture at room temperature for 30 minutes (if using NaH) or heat to reflux (if using K₂CO₃).

    • Add 1-bromopropane or 1-iodopropane (1.1 equiv) dropwise via the dropping funnel.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature and carefully quench with water.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove any unreacted phenol, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Safety and Handling

  • General Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Fire Hazards: The flammability of this compound is not well-documented, but as an organic ether, it should be considered flammable. Keep away from open flames, sparks, and heat sources.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Comparison with Other High-Boiling Point Solvents

Table 2: Comparison of High-Boiling Point Solvents

SolventBoiling Point (°C)PolarityNotes
This compound Est. 185-195 Low to Moderate Good for non-polar to moderately polar reactants.
Diphenyl ether259LowVery high boiling point, can be difficult to remove.
N-Methyl-2-pyrrolidone (NMP)202High (Polar Aprotic)Good for a wide range of reactions, but has reproductive toxicity concerns.
Dimethylformamide (DMF)153High (Polar Aprotic)Versatile solvent, but also has toxicity concerns.
Dimethyl sulfoxide (B87167) (DMSO)189High (Polar Aprotic)High polarity, can be difficult to remove from products.
Toluene111LowCommon, but lower boiling point limits reaction temperature.
Xylenes (isomers)138-144LowHigher boiling than toluene, but still limited temperature range.

Conclusion

This compound presents itself as a potentially useful high-boiling point solvent for specialized applications in organic synthesis where elevated temperatures are necessary and a non-polar to moderately polar environment is desired. While the lack of extensive physical and safety data necessitates careful handling and preliminary small-scale trials, its structural similarity to other well-established high-boiling point aromatic ethers suggests it could be a viable alternative in certain synthetic contexts, particularly when seeking to avoid the toxicity profiles of solvents like NMP and DMF. Further research into its physical properties and reaction compatibility is warranted to fully establish its utility in the fields of chemical research and drug development.

References

Application Note: Quantification of 1,3-Dimethyl-2-propoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note outlines a detailed protocol for the quantitative analysis of 1,3-Dimethyl-2-propoxybenzene, a key aromatic compound. Given the absence of a standardized public method, this document presents a robust and scientifically grounded Gas Chromatography-Mass Spectrometry (GC-MS) method. This protocol is based on established principles for the analysis of similar volatile and semi-volatile organic compounds. The described methodology is intended to serve as a comprehensive starting point for researchers and professionals in drug development and chemical analysis, enabling accurate and precise quantification. All presented quantitative data are representative and should be validated in-house.

Introduction

This compound is an aromatic ether that may be of interest as an intermediate in organic synthesis, a fragrance component, or a potential impurity in pharmaceutical products. Accurate and reliable quantification is crucial for quality control, safety assessment, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this purpose due to its high resolution, sensitivity, and specificity, allowing for the effective separation and identification of the analyte from complex matrices.

Experimental

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • GC Column: Agilent J&W DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase.

  • Injector: Split/Splitless inlet

  • Autosampler: Agilent 7693A or equivalent

  • Vials: 2 mL amber glass vials with PTFE/silicone septa

  • Syringe: 10 µL SGE gas-tight syringe or equivalent

  • Carrier Gas: Helium (99.999% purity)

  • Solvents: Dichloromethane (B109758) (DCM), Methanol (MeOH), HPLC grade or higher

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct the calibration curve.

Sample Preparation: The sample preparation method will depend on the matrix. For a solid sample, an extraction step (e.g., sonication or Soxhlet) with dichloromethane may be necessary. For liquid samples, a simple dilute-and-shoot approach may be feasible. As a starting point, dissolve a known quantity of the sample in dichloromethane to achieve a theoretical concentration within the calibration range.

GC-MS Method Parameters
Parameter Setting
GC Inlet Splitless mode
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program Initial: 50°C (hold 2 min) Ramp 1: 15°C/min to 150°C Ramp 2: 25°C/min to 280°C (hold 5 min)
Transfer Line Temp. 280°C
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 121
Qualifier Ions m/z 164, m/z 91
Method Validation Parameters (Representative Data)

The following table summarizes the typical quantitative performance parameters for this method.

Parameter Result
Linearity (r²) > 0.995
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Specificity No interference observed at retention time

Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted below.

Analytical Workflow Figure 1. General Workflow for Quantification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting stock Prepare Stock Standard working Prepare Working Standards stock->working gcms GC-MS Analysis working->gcms sample Prepare Sample Solution sample->gcms integrate Peak Integration & Calibration gcms->integrate quantify Quantify Analyte integrate->quantify report Generate Report quantify->report

Caption: General Workflow for Quantification

The logical relationship for ensuring data quality and method suitability follows a standard validation pathway.

Method Validation Pathway Figure 2. Method Validation Logic start Method Development specificity Specificity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision start->precision validated Validated Method specificity->validated lod_loq LOD & LOQ linearity->lod_loq lod_loq->validated robustness Robustness accuracy->robustness precision->robustness robustness->validated

Caption: Method Validation Logic

Conclusion

The GC-MS method described provides a reliable and robust framework for the quantification of this compound. The use of a DB-624 column offers excellent separation for this type of aromatic compound, and the mass spectrometer provides the necessary sensitivity and selectivity for accurate detection and quantification. This application note serves as a valuable resource for laboratories requiring the analysis of this compound, and the provided parameters can be adapted and validated for specific sample matrices and regulatory requirements.

Application Note: Quantitative Analysis of 1,3-Dimethyl-2-propoxybenzene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 1,3-Dimethyl-2-propoxybenzene using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The developed protocol is tailored for researchers, scientists, and professionals in the drug development and chemical analysis sectors, providing a reliable workflow from sample preparation to data acquisition and analysis. The method demonstrates excellent linearity, precision, and low detection limits, making it suitable for trace-level quantification in complex matrices.

Introduction

This compound is an aromatic ether that may be encountered as an intermediate, impurity, or metabolite in various chemical and pharmaceutical processes. Accurate and sensitive quantification of this compound is crucial for process optimization, quality control, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry, making it the ideal choice for the analysis of volatile and semi-volatile organic compounds like this compound.[1] This note provides a comprehensive protocol for its analysis.

Experimental

Materials and Reagents
  • This compound (CAS: 61144-80-7), reference standard (≥98% purity)

  • Hexane, HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

Instrumentation

A standard Gas Chromatograph equipped with a Mass Selective Detector was used for this analysis. The instrumental parameters are outlined in Table 1.

Table 1: GC-MS Instrumental Parameters

Parameter Setting
Gas Chromatograph
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature80 °C, hold for 1 min
Ramp 115 °C/min to 220 °C
Hold 15 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-200
Solvent Delay4 min
MS Transfer Line Temp.280 °C
Data Acquisition
ModeSelected Ion Monitoring (SIM) and Full Scan
Quantifier Ionm/z 122
Qualifier Ionsm/z 164, 107
Standard and Sample Preparation

Standard Preparation: A stock solution of this compound (1000 µg/mL) was prepared in methanol. A series of working standard solutions ranging from 1 ng/mL to 1000 ng/mL were prepared by serial dilution of the stock solution with hexane.

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the aqueous sample, add 1 mL of hexane.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to facilitate phase separation.

  • Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

Results and Discussion

Chromatography and Mass Spectrometry

Under the optimized GC conditions, this compound is well-resolved with a typical retention time of approximately 7.5 minutes. The peak shape is symmetrical, indicating good chromatographic performance.

The electron ionization mass spectrum of this compound is characterized by its molecular ion peak [M]⁺ at m/z 164. The base peak is observed at m/z 122, which corresponds to the loss of a propene molecule via a McLafferty-type rearrangement. Another significant fragment is observed at m/z 107, resulting from the loss of a propyl radical.[2]

Method Validation

The developed method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: The method demonstrated excellent linearity over the concentration range of 1 ng/mL to 1000 ng/mL. The calibration curve yielded a coefficient of determination (R²) greater than 0.999.

LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively. The results are summarized in Table 2.

Table 2: Quantitative Performance Data

Parameter Value
Retention Time (min)~7.5
Linearity Range (ng/mL)1 - 1000
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD) (ng/mL)0.5
Limit of Quantification (LOQ) (ng/mL)1.5
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%

Protocols and Workflows

The following diagrams illustrate the experimental workflow and the proposed mass spectral fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1000 µg/mL) Working_Std Working Standards (1-1000 ng/mL) Stock->Working_Std Sample Aqueous Sample LLE Liquid-Liquid Extraction (Hexane) Sample->LLE Drying Drying (Na2SO4) LLE->Drying GC_Vial Transfer to GC Vial Drying->GC_Vial Injection Inject 1 µL into GC-MS GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report fragmentation_pathway M This compound [M]⁺˙ m/z = 164 F1 [M - C3H6]⁺˙ m/z = 122 (Base Peak) M->F1 McLafferty Rearrangement F2 [M - C3H7]⁺ m/z = 107 M->F2 Loss of Propyl Radical

References

Application Note: HPLC Purification of 1,3-Dimethyl-2-propoxybenzene from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,3-Dimethyl-2-propoxybenzene is an aromatic ether compound with potential applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical industries.[4] Following its synthesis, effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities. HPLC is a powerful technique for achieving the high purity required for subsequent applications.[2] This note describes a generalized reversed-phase HPLC method, which separates compounds based on their hydrophobicity.[3][5]

Experimental Protocol

This protocol is a recommended starting point for the purification of this compound. Optimization of the mobile phase gradient, flow rate, and other parameters may be necessary to achieve the desired separation for a specific reaction mixture.

1. Instrumentation and Materials

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column is recommended as a starting point due to its broad applicability for non-polar to moderately polar compounds.[1][3] A phenyl-based stationary phase could also be considered for enhanced separation of aromatic compounds.[6]

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Sample Preparation: The crude reaction mixture containing this compound should be dissolved in a suitable solvent, such as the initial mobile phase composition, and filtered through a 0.45 µm syringe filter before injection.

2. HPLC Method Parameters

The following table outlines a starting set of parameters for the HPLC method.

ParameterRecommended Condition
Column C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL (analytical scale, can be scaled up for preparative)

3. Post-Purification Processing

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Evaporation: Remove the mobile phase from the collected fractions using a rotary evaporator.

  • Purity Analysis: Analyze the purity of the final product using an analytical HPLC method.

Data Presentation

Quantitative data from the purification process should be systematically recorded to ensure reproducibility and for accurate reporting. The following tables provide a template for presenting such data.

Table 1: Chromatographic Data for this compound Purification

CompoundRetention Time (min)Peak Area (%)Purity (%)
Starting Material 1e.g., 5.2e.g., 10.5N/A
Starting Material 2e.g., 6.8e.g., 8.2N/A
This compound ** e.g., 12.5 e.g., 75.3 e.g., >99 **
Byproduct 1e.g., 14.1e.g., 6.0N/A

Table 2: Purification Yield and Recovery

ParameterValue
Crude Sample Injected (mg) e.g., 100
Purified this compound (mg) e.g., 65
Recovery (%) e.g., 65%

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification ReactionMixture Crude Reaction Mixture Dissolution Dissolve in Initial Mobile Phase ReactionMixture->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject onto HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection FractionCollection Collect Fractions Detection->FractionCollection SolventEvaporation Evaporate Solvent FractionCollection->SolventEvaporation PurityAnalysis Purity Analysis (Analytical HPLC) SolventEvaporation->PurityAnalysis PureProduct Pure 1,3-Dimethyl-2- propoxybenzene PurityAnalysis->PureProduct

Caption: Workflow for HPLC purification.

Conclusion

This application note provides a foundational protocol for the HPLC purification of this compound from reaction mixtures. The outlined reversed-phase method, coupled with systematic data collection and analysis, offers a reliable approach for obtaining a high-purity final product. Researchers are encouraged to adapt and optimize this method to suit the specific requirements of their reaction outcomes and available instrumentation.

References

Application Notes and Protocols for 1,3-Dimethyl-2-propoxybenzene in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-2-propoxybenzene, an aromatic ether, is a versatile ingredient utilized in the fragrance industry to impart a pleasant and enduring aroma to a variety of products.[1] Its chemical structure, characterized by a benzene (B151609) ring with two methyl groups and a propoxy group, contributes to its unique olfactory properties and stability. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in fragrance formulations, intended for researchers, scientists, and professionals in drug development who may be exploring novel applications for this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective incorporation into fragrance formulations. Key properties are summarized in the table below.

PropertyValueSource
Synonyms 2,6-dimethylphenyl propyl ether, n-propyl-2,6-dimethylphenyl ether[1]
CAS Number 61144-80-7[2]
Molecular Formula C₁₁H₁₆O[2]
Molecular Weight 164.24 g/mol [1][2]
Appearance Colorless to yellowish liquid[1]
Odor Characteristic aromatic odor[1]
XLogP3 3.9[1][2]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]

Olfactory Profile and Application in Fragrance Formulation

Logical Workflow for Fragrance Formulation

G Figure 1. General Workflow for Fragrance Formulation A Concept & Brief B Raw Material Selection (e.g., this compound) A->B C Initial Formulation Trials B->C D Sensory Evaluation (Odor Profile, Intensity) C->D E Performance Testing (Substantivity, Volatility) C->E G Refinement & Optimization D->G E->G F Stability & Compatibility Testing H Final Formulation F->H G->C Iteration G->F

Caption: General workflow for incorporating a new ingredient into a fragrance formulation.

Experimental Protocols

The following protocols are provided as standardized methods for evaluating the sensory and physical properties of this compound in a fragrance context.

Protocol for Sensory Evaluation of Odor Profile

This protocol outlines a standardized method for determining the olfactory characteristics of a fragrance raw material.

Objective: To systematically describe the odor profile of this compound.

Materials:

  • This compound

  • Ethanol (B145695) (perfumer's grade, odorless)

  • Smelling strips (blotters)

  • Glass beakers

  • Pipettes

  • A panel of trained sensory assessors

  • Odor-free evaluation room

Procedure:

  • Sample Preparation: Prepare a 10% solution of this compound in ethanol.

  • Dipping: Dip the smelling strips approximately 1 cm into the solution for 2 seconds.

  • Evaluation: Present the smelling strips to the sensory panel in a well-ventilated, odor-neutral room.[3]

  • Data Collection: Ask panelists to describe the odor at three time points:

    • Top Note (initial impression): Immediately after the ethanol has evaporated (approximately 30 seconds).

    • Middle Note (heart): After 15-30 minutes.

    • Base Note (dry-down): After 2-4 hours.

  • Odor Descriptors: Panelists should use a standardized vocabulary of odor descriptors (e.g., floral, woody, fruity, spicy, green, etc.) and rate the intensity of each perceived note on a scale of 1 to 5 (1 = very weak, 5 = very strong).

G cluster_prep Preparation cluster_eval Evaluation cluster_data Data Analysis A Prepare 10% solution of This compound in Ethanol B Dip Smelling Strips A->B C Evaluate Top Note (t=0 min) B->C D Evaluate Middle Note (t=15-30 min) C->D E Evaluate Base Note (t=2-4 hours) D->E F Record Odor Descriptors & Intensity Ratings E->F G Compile & Analyze Panel Data F->G

Caption: Logical flow for conducting accelerated stability testing of a fragrance ingredient.

Data Presentation

All quantitative data from the experimental protocols should be summarized in clearly structured tables to facilitate comparison and analysis.

Table 1: Example of Sensory Evaluation Data

Time PointAverage Intensity (1-5)Top 3 Odor Descriptors
Top Note 4.2Aromatic, Fresh, Spicy
Middle Note 3.5Woody, Herbal, Floral
Base Note 2.1Earthy, Musk-like

Table 2: Example of Substantivity Data

Time (hours)Average Intensity on Skin (0-5)Average Intensity on Cotton (0-5)
04.54.8
13.84.2
23.13.7
42.02.8
61.22.0
80.51.3
240.10.5

Table 3: Example of Accelerated Stability Data (at 12 weeks)

ConditionOdor ChangeColor ChangepHViscosity (cP)Phase Separation
25°CNoneNone6.53000No
40°CSlightSlight Yellowing6.32800No
45°CModerateYellowing6.12500No
UV LightSignificantBrowning6.02400No
Freeze-ThawSlightNone6.42900No

Conclusion

This compound is a valuable aromatic ether for use in fragrance formulations. Its stability and characteristic aromatic profile make it a suitable candidate for a range of applications. The protocols outlined in this document provide a framework for the systematic evaluation of its sensory properties, performance, and stability, enabling formulators to confidently incorporate this ingredient into new and existing products. Further research to determine its specific odor threshold and to conduct detailed GC-MS analysis of its behavior in various matrices would provide even greater insight into its potential applications.

References

Application Notes and Protocols: 1,3-Dimethyl-2-propoxybenzene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct polymerization of 1,3-Dimethyl-2-propoxybenzene has not been extensively documented in scientific literature, its structural motifs—a substituted aromatic ring and an ether linkage—suggest its potential as a building block or modifying agent in polymer chemistry. This document explores the theoretical applications of a functionalized derivative, 2,6-dimethyl-3-propoxy phenol (B47542), as a monomer in the synthesis of high-performance polymers such as poly(arylene ether)s. The protocols and data presented herein are based on established principles of polymer chemistry and analogous polymerization reactions of structurally similar compounds, such as 2,6-dimethylphenol, which is a key monomer for poly(phenylene oxide) (PPO).

Introduction: Potential Applications in Polymer Science

This compound is an aromatic ether. While inert in its current form for most polymerization reactions, its derivatives could be of significant interest. If functionalized to, for example, a phenol (2,6-dimethyl-3-propoxy phenol), it could potentially be used in the synthesis of poly(arylene ether)s. These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the aerospace, automotive, and electronics industries.

The propoxy group, being relatively bulky, could impart unique properties to the resulting polymer, such as increased solubility in organic solvents, a lower glass transition temperature compared to PPO, and modified chain packing, which could be advantageous for membrane applications or as a component in polymer blends.

Hypothetical Polymer Properties

The following table outlines the expected, hypothetical properties of a homopolymer derived from 2,6-dimethyl-3-propoxy phenol, based on comparative data from poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). These values are for illustrative purposes to guide potential research.

PropertyHypothetical Poly(2,6-dimethyl-3-propoxy-1,4-phenylene oxide)Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO)[1]
Glass Transition Temp. (Tg)180 - 200 °C~210 °C
Decomposition Temp. (TGA, 5%)> 450 °C> 470 °C
Tensile Strength60 - 75 MPa75 - 85 MPa
Flexural Modulus2.2 - 2.6 GPa2.6 - 2.8 GPa
Dielectric Constant (1 MHz)2.5 - 2.72.58
Water Absorption (24h)< 0.1 %0.07 %

Experimental Protocols

The following is a representative protocol for the oxidative coupling polymerization of a hypothetical monomer, 2,6-dimethyl-3-propoxy phenol. This method is adapted from the well-established synthesis of poly(phenylene oxide) from 2,6-dimethylphenol.[1]

3.1. Materials

  • 2,6-dimethyl-3-propoxy phenol (hypothetical monomer)

  • Toluene (B28343) (anhydrous)

  • Methanol (B129727)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Oxygen gas (high purity)

  • Hydrochloric acid (HCl), 1 M

  • Magnetic stirrer, reaction flask, gas inlet tube, condenser

3.2. Polymerization Procedure

  • A 250 mL two-necked flask equipped with a magnetic stirrer, a gas inlet, and a condenser is charged with 2,6-dimethyl-3-propoxy phenol (10.0 g, 0.055 mol), CuCl (0.055 g, 0.55 mmol), and TMEDA (0.064 g, 0.55 mmol).

  • Anhydrous toluene (100 mL) is added to dissolve the reactants.

  • The flask is placed in a thermostatically controlled water bath at 30°C.

  • Oxygen is bubbled through the solution at a rate of 20 mL/min with vigorous stirring.

  • The reaction is allowed to proceed for 4-6 hours. The viscosity of the solution will increase as the polymer forms.

  • To terminate the polymerization, the oxygen flow is stopped, and the reaction mixture is poured into 500 mL of methanol containing 5 mL of 1 M HCl to precipitate the polymer.

  • The precipitated polymer is filtered, washed thoroughly with methanol, and dried in a vacuum oven at 80°C for 24 hours.

3.3. Polymer Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Diagrams

4.1. Experimental Workflow

G A Reactant Preparation (Monomer, Catalyst, Ligand in Toluene) B Oxygen Purging (Initiation) A->B C Polymerization (30°C, 4-6 hours) B->C D Termination & Precipitation (Addition to Methanol/HCl) C->D E Filtration & Washing D->E F Drying (Vacuum Oven) E->F G Polymer Characterization (NMR, GPC, DSC, TGA) F->G

Caption: General workflow for the synthesis and characterization of poly(arylene ether).

4.2. Hypothetical Polymerization Pathway

G cluster_reactants Reactants cluster_process Process cluster_products Products Monomer 2,6-dimethyl-3-propoxy phenol Polymerization Oxidative Coupling Polymerization Monomer->Polymerization Catalyst CuCl/TMEDA Complex Catalyst->Polymerization Oxygen Oxygen (O2) Oxygen->Polymerization Polymer Poly(2,6-dimethyl-3-propoxy-1,4-phenylene oxide) Polymerization->Polymer Byproduct Water (H2O) Polymerization->Byproduct

Caption: Proposed oxidative coupling pathway for the polymerization of a functionalized monomer.

References

Application Notes and Protocols for Handling 1,3-Dimethyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of 1,3-Dimethyl-2-propoxybenzene (CAS No. 61144-80-7) in a laboratory setting. While specific toxicity and reactivity data for this compound are limited, the following procedures are based on best practices for handling structurally similar aromatic ethers and should be implemented to minimize risk.

Introduction

This compound is an organic compound classified as an aromatic ether.[1] It is typically a colorless to yellowish liquid with a characteristic aromatic odor.[1] Its primary applications are as a solvent in organic synthesis and as a fragrance ingredient in various consumer products.[1] Due to the lack of comprehensive safety data, this compound should be handled with caution, assuming it may present hazards similar to related chemicals.

Hazard Identification and Risk Assessment

Potential Hazards:

  • May cause skin and eye irritation.

  • May be harmful if inhaled, causing respiratory tract irritation.

  • May be harmful if swallowed.

  • Combustible, though specific flash point data is not available. Vapors may form explosive mixtures with air.

  • Hazardous decomposition products under fire conditions may include carbon oxides.[2]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. The lack of data for several key safety parameters necessitates a cautious approach.

PropertyValueReference
Molecular Formula C₁₁H₁₆O[3][4]
Molecular Weight 164.24 g/mol [1][4]
Appearance Colorless to yellowish liquid[1]
Odor Characteristic aromatic odor[1]
Boiling Point No data available[2][4]
Melting Point No data available[2][4]
Flash Point No data available[2][4]
Solubility in Water No data available[2]
XLogP3 3.9[1]

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before any experiment. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5] If vapors or aerosols are likely to be generated, a respirator with an appropriate organic vapor cartridge may be necessary.

Handling and Storage
  • Handling:

    • Avoid contact with skin, eyes, and clothing.[2]

    • Avoid breathing vapors or mists.[2]

    • Use only in a well-ventilated area or a chemical fume hood.[5]

    • Keep away from heat, sparks, and open flames.[2]

    • Use non-sparking tools and take precautionary measures against static discharge.[5]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

    • Keep refrigerated.[2]

    • Store away from strong oxidizing agents.[2]

Spill and Emergency Procedures
  • Small Spills:

    • Remove all sources of ignition.[6][7]

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a labeled, sealable container for proper disposal.[2]

    • Clean the spill area with a suitable solvent, followed by soap and water.[6]

  • Large Spills:

    • Evacuate the area immediately.

    • Notify emergency personnel.

    • Ensure the area is well-ventilated before re-entry.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[2]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][7]

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service.[2]

Visualizations

Experimental Workflow for Handling Liquid Chemicals

The following diagram outlines a standard workflow for handling liquid chemicals like this compound in a laboratory setting, emphasizing safety at each step.

Caption: General laboratory workflow for handling liquid chemicals.

Disclaimer: This information is provided for guidance only and is not exhaustive. All laboratory personnel should be trained in safe chemical handling procedures and should consult the most current Safety Data Sheet (SDS) for any chemical before use. If an SDS for this compound is not available, a thorough risk assessment based on the properties of similar compounds is essential.

References

Application Notes and Protocols for the Industrial Scale-up Synthesis of 1,3-Dimethyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-2-propoxybenzene is an aromatic ether with potential applications as a solvent, a fragrance component, and an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its industrial production is of interest for various chemical sectors. This document provides a detailed protocol for the scale-up synthesis of this compound, based on the Williamson ether synthesis, a robust and widely used method for preparing ethers in both laboratory and industrial settings.[2][3][4] The synthesis involves the reaction of 2,6-dimethylphenol (B121312) with a propyl halide in the presence of a base.

Logical Workflow for Industrial Synthesis

The overall industrial process for the synthesis of this compound can be visualized as a sequence of logical steps, from the procurement of raw materials to the final quality control of the product.

Logical Workflow for this compound Synthesis cluster_0 Input Materials cluster_1 Synthesis Process cluster_2 Purification and QC Raw Material Sourcing Raw Material Sourcing 2,6-Dimethylphenol 2,6-Dimethylphenol Raw Material Sourcing->2,6-Dimethylphenol 1-Bromopropane (B46711) 1-Bromopropane Raw Material Sourcing->1-Bromopropane Potassium Carbonate Potassium Carbonate Raw Material Sourcing->Potassium Carbonate Toluene (B28343) Toluene Raw Material Sourcing->Toluene Reaction Setup Reaction Setup 2,6-Dimethylphenol->Reaction Setup 1-Bromopropane->Reaction Setup Potassium Carbonate->Reaction Setup Toluene->Reaction Setup Etherification Reaction Etherification Reaction Reaction Setup->Etherification Reaction Work-up and Crude Isolation Work-up and Crude Isolation Etherification Reaction->Work-up and Crude Isolation Distillation Distillation Work-up and Crude Isolation->Distillation Quality Control Quality Control Distillation->Quality Control Final Product Final Product Quality Control->Final Product

Caption: Logical workflow of the industrial synthesis of this compound.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
2,6-Dimethylphenol576-26-1C₈H₁₀O122.16>99%e.g., Sigma-Aldrich
1-Bromopropane106-94-5C₃H₇Br122.99>99%e.g., Sigma-Aldrich
Potassium Carbonate584-08-7K₂CO₃138.21>99%e.g., Sigma-Aldrich
Toluene108-88-3C₇H₈92.14Anhydrouse.g., Sigma-Aldrich
Deionized Water7732-18-5H₂O18.02--
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04>99%e.g., Sigma-Aldrich
Equipment
  • Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Analytical instrumentation (GC-MS, NMR)

Experimental Workflow: Synthesis of this compound

G Experimental Workflow for Synthesis A Charge Reactor with 2,6-Dimethylphenol, K2CO3, and Toluene B Heat to Reflux under Nitrogen Atmosphere A->B C Slowly Add 1-Bromopropane B->C D Maintain Reflux for 12-24 hours C->D E Monitor Reaction Progress by TLC/GC D->E F Cool Reaction Mixture to Room Temperature E->F Upon Completion G Filter to Remove Inorganic Salts F->G H Wash Filtrate with Water G->H I Dry Organic Layer with Anhydrous Na2SO4 H->I J Concentrate under Reduced Pressure I->J K Purify by Vacuum Distillation J->K L Characterize Final Product (GC-MS, NMR) K->L

Caption: Step-by-step experimental workflow for the synthesis.

Synthesis Protocol
  • Reaction Setup: In a clean and dry jacketed glass reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, charge 2,6-dimethylphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous toluene (5 mL per gram of 2,6-dimethylphenol).

  • Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to establish an inert atmosphere.

  • Heating: Begin stirring and heat the mixture to reflux (approximately 110 °C) using a heating/cooling circulator.

  • Addition of Alkylating Agent: Once the mixture is at a steady reflux, slowly add 1-bromopropane (1.2 eq) to the reactor over a period of 1-2 hours.

  • Reaction: Maintain the reaction mixture at reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of aliquots.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate). Wash the filter cake with a small amount of toluene.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 3 mL per gram of starting phenol) to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

Table 1: Reaction Parameters
ParameterValue
Reaction TypeWilliamson Ether Synthesis (SN2)[3][4]
Stoichiometry (Phenol:Propyl Bromide:Base)1 : 1.2 : 1.5
SolventToluene
Reaction TemperatureReflux (~110 °C)
Reaction Time12-24 hours
PressureAtmospheric
Expected Yield80-90% (based on similar syntheses)
Table 2: Product Specifications and Analytical Methods
ParameterSpecificationAnalytical Method
Product NameThis compound-
CAS Number61144-80-7[5][6][7]-
Molecular FormulaC₁₁H₁₆O[5][7]Mass Spectrometry
Molecular Weight164.24 g/mol [1][5]Mass Spectrometry
AppearanceColorless liquidVisual Inspection
Purity>98%GC-MS, ¹H NMR
Boiling PointTo be determined experimentally (expected >190°C)Distillation

Safety and Industrial Considerations

  • Hazardous Materials: 2,6-Dimethylphenol is toxic and an irritant. 1-Bromopropane is flammable and a suspected reproductive toxin. Toluene is a flammable and volatile solvent with associated health risks. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[8][9] All manipulations should be carried out in a well-ventilated fume hood or a closed system.

  • Reaction Exotherm: The reaction is not expected to be highly exothermic, but slow addition of the alkylating agent is recommended as a precaution.

  • Waste Disposal: Halogenated and non-halogenated organic waste streams should be segregated and disposed of according to institutional and environmental regulations. Aqueous waste should be neutralized before disposal.

  • Scale-up Considerations: For industrial-scale production, a stainless steel or glass-lined reactor would be suitable. Efficient heat transfer is crucial to maintain a steady reflux. The use of a phase-transfer catalyst could potentially accelerate the reaction and allow for lower reaction temperatures. Process optimization studies should be conducted to determine the optimal catalyst loading, solvent volume, and reaction time for the specific industrial setup.

Application Notes

  • Solvent: Due to its chemical stability and ether linkage, this compound can be explored as a high-boiling point, non-polar aprotic solvent for various organic reactions.[1]

  • Fragrance Industry: The aromatic nature of this compound suggests its potential use as a fragrance ingredient in perfumes, cosmetics, and household products, contributing to unique aromatic profiles.[1]

  • Pharmaceutical and Chemical Intermediate: It can serve as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals.[1]

  • Materials Science: Its stable structure makes it a candidate for use in the development of new polymers and coatings, potentially imparting desirable thermal or mechanical properties.[1]

References

Troubleshooting & Optimization

challenges in the synthesis of sterically hindered 1,3-Dimethyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1,3-Dimethyl-2-propoxybenzene

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the synthesis of the sterically hindered ether, this compound. The inherent steric hindrance from the two ortho-methyl groups on the phenyl ring significantly impacts traditional synthetic routes, often leading to low yields and side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my Williamson ether synthesis for this compound consistently low?

The primary reason for low yields is the significant steric hindrance provided by the two methyl groups ortho to the hydroxyl group of the 2,6-dimethylphenol (B121312) precursor. The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which involves a backside attack by the nucleophile (the 2,6-dimethylphenoxide ion) on the electrophilic carbon of the propyl halide.[1][2] The bulky methyl groups physically obstruct this approach, drastically slowing down the rate of the desired O-alkylation.[2][3]

Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products?

Besides unreacted starting materials, several side products can form under these challenging conditions:

  • C-alkylation Products: Although O-alkylation is generally favored, alkali phenoxides can sometimes undergo C-alkylation, where the propyl group attaches to the aromatic ring instead of the oxygen atom.[3]

  • Elimination Products: If using secondary or tertiary alkyl halides, the strongly basic phenoxide can act as a base, leading to E2 elimination and forming an alkene (propene) instead of the ether.[2][4] While less likely with a primary halide like 1-bromopropane (B46711), it can occur at high temperatures.

  • Degradation Products: At elevated temperatures, starting materials or the product itself may degrade, leading to a complex mixture.

Q3: How can I optimize the traditional Williamson ether synthesis for this hindered system?

To improve the success rate of the S(_N)2 reaction, several parameters can be optimized:

  • Use a Stronger, Non-nucleophilic Base: To ensure complete deprotonation of the phenol, use a strong base like sodium hydride (NaH) or potassium hydride (KH).[3]

  • Choose a Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are excellent choices. They solvate the cation (e.g., Na\⁺) but leave the phenoxide nucleophile relatively "bare" and more reactive.[3][5]

  • Select a Better Leaving Group: The reaction rate is sensitive to the leaving group on the alkylating agent. Use 1-iodopropane (B42940), as iodide is a much better leaving group than bromide or chloride.

  • Incorporate a Phase-Transfer Catalyst: Using a catalyst like tetrabutylammonium (B224687) bromide or 18-crown-6 (B118740) can increase the solubility and reactivity of the phenoxide, potentially improving yields.[1][3]

Q4: The Williamson synthesis is still inefficient. What are the modern alternatives for synthesizing sterically hindered ethers?

When the S(_N)2 pathway is disfavored, alternative cross-coupling reactions that operate via different mechanisms are highly effective:

  • Ullmann Condensation: This copper-catalyzed reaction couples an aryl halide (e.g., 2-bromo-m-xylene) with an alcohol or alkoxide (sodium propoxide).[6][7] Modern protocols use ligands and milder conditions than traditional high-temperature methods.[8]

  • Buchwald-Hartwig C-O Coupling: This powerful palladium-catalyzed method is highly effective for forming C-O bonds with sterically hindered substrates.[9][10] It can couple either 2,6-dimethylphenol with a propyl halide or, more commonly, an aryl halide (2-bromo-m-xylene) with propanol (B110389) under relatively mild conditions.[11]

Q5: Which alternative method, Ullmann or Buchwald-Hartwig, is more suitable?

The choice depends on available resources and desired reaction conditions.

  • Ullmann Condensation: Generally uses less expensive copper catalysts. However, it may require higher temperatures than the Buchwald-Hartwig reaction, and finding the optimal ligand/catalyst system can require screening.[6][8]

  • Buchwald-Hartwig C-O Coupling: Often provides higher yields under milder conditions and exhibits broad functional group tolerance. The main drawback is the higher cost of palladium catalysts and specialized phosphine (B1218219) ligands.[9][12]

Troubleshooting Guide

Symptom ObservedPotential CauseSuggested Solution
No or Minimal Product Formation 1. Incomplete deprotonation of 2,6-dimethylphenol. 2. Insufficiently reactive alkylating agent. 3. Low reaction temperature or insufficient reaction time.1. Switch from weaker bases (K₂CO₃, NaOH) to a stronger base like NaH or KH.[3] 2. Use 1-iodopropane instead of 1-bromopropane or 1-chloropropane. 3. Increase the temperature in a polar aprotic solvent (e.g., DMF from 80°C to 110°C) and monitor by TLC for up to 24 hours.[13]
Reaction Stalls at ~50% Conversion Steric hindrance is limiting the reaction rate, leading to an equilibrium with slow kinetics.1. Increase temperature. 2. Add a phase-transfer catalyst (e.g., 5 mol% tetrabutylammonium iodide) to accelerate the reaction.[1] 3. Switch to an alternative synthetic route (Ullmann or Buchwald-Hartwig).
Product is Contaminated with Phenol The starting 2,6-dimethylphenol is acidic and can co-elute with the product during chromatography.During the aqueous workup, wash the organic layer with a 1M NaOH or KOH solution. This will deprotonate the unreacted phenol, pulling it into the aqueous layer as its salt.
Low Yield with Alternative Methods 1. Catalyst poisoning or deactivation. 2. Incorrect base or solvent for the chosen catalytic system.1. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon). 2. Consult literature for the specific catalyst/ligand system. Buchwald-Hartwig reactions often use strong, non-nucleophilic bases like NaOtBu or LHMDS,[3] while Ullmann reactions may use K₃PO₄ or Cs₂CO₃.[8][14]

Data Summary: Comparison of Synthetic Routes

The following table summarizes and compares potential methods for the synthesis of this compound. Yields are estimates for sterically demanding systems and will vary based on precise conditions.

Synthesis MethodKey ReagentsTypical ConditionsAdvantagesDisadvantagesEstimated Yield
Williamson Ether Synthesis 2,6-dimethylphenol, 1-Iodopropane, NaHDMF, 80-110 °C, 12-24hSimple procedure, readily available reagents.[1]Very low yields due to steric hindrance.[2][3]< 40%
Ullmann Condensation 2-Bromo-m-xylene (B44306), Propanol, CuI, Picolinic Acid, K₃PO₄DMSO, 80-120 °C, 24hEffective for hindered substrates, inexpensive catalyst.[8]Often requires high temperatures, catalyst/ligand screening may be needed.[6]60-85%
Buchwald-Hartwig C-O Coupling 2,6-dimethylphenol, 1-Bromopropane, Pd(OAc)₂, Biarylphosphine Ligand, NaOtBuToluene, 100 °C, 4-12hHigh yields, mild conditions, high functional group tolerance.[9][10]Expensive and often air-sensitive catalysts and ligands.[12]70-95%

Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis
  • Preparation: To a flame-dried, three-neck round-bottom flask under an Argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexane (B92381) (3x) to remove the oil.

  • Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of 2,6-dimethylphenol (1.0 eq.) in anhydrous DMF at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Reaction: Add 1-iodopropane (1.1 eq.) dropwise to the mixture. Heat the reaction to 100 °C and stir for 12-24 hours, monitoring progress by TLC.

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the mixture with diethyl ether (3x).

  • Wash the combined organic layers with 1M NaOH (2x) to remove unreacted phenol, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient).

Protocol 2: Ullmann Condensation (Copper-Catalyzed)
  • Preparation: To an oven-dried screw-cap test tube, add CuI (0.05 eq.), picolinic acid (0.10 eq.), 2-bromo-m-xylene (1.0 eq.), and K₃PO₄ (2.0 eq.).[8]

  • Seal the tube, then evacuate and backfill with Argon (repeat this cycle 3 times).

  • Reaction: Under a counterflow of Argon, add propanol (1.2 eq.) and anhydrous DMSO. Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 24 hours.

  • Workup: Cool the mixture to room temperature. Add ethyl acetate and water, and stir. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter through a pad of silica (B1680970) gel, and concentrate. Purify the residue by flash column chromatography.[8]

Protocol 3: Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed)
  • Preparation: In a glovebox, add Pd(OAc)₂ (0.02 eq.), a suitable bulky phosphine ligand (e.g., RuPhos, 0.04 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.

  • Remove the tube from the glovebox. Add anhydrous toluene, followed by 2,6-dimethylphenol (1.0 eq.) and 1-bromopropane (1.2 eq.) under an Argon atmosphere.

  • Reaction: Seal the tube and heat the mixture to 100 °C for 4-12 hours, monitoring by GC-MS or TLC.

  • Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a plug of Celite to remove palladium salts.

  • Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil by flash column chromatography.

Visualized Workflows and Pathways

Troubleshooting_Workflow start Low Yield in Synthesis check_method Which Method Used? start->check_method williamson Williamson Synthesis check_method->williamson Williamson alternatives Consider Alternative Routes check_method->alternatives Other check_base Is Base Strong Enough? (e.g., NaH, KH) williamson->check_base check_solvent Is Solvent Polar Aprotic? (e.g., DMF, DMSO) check_base->check_solvent Yes optimize_williamson Optimize Conditions: - Stronger Base - Better Leaving Group - Higher Temperature - Add Phase Transfer Catalyst check_base->optimize_williamson No check_lg Is Leaving Group Good? (e.g., Iodide) check_solvent->check_lg Yes check_solvent->optimize_williamson No check_lg->optimize_williamson No check_lg->alternatives Yes, still low yield ullmann Ullmann Condensation (Cu-catalyzed) alternatives->ullmann buchwald Buchwald-Hartwig (Pd-catalyzed) alternatives->buchwald

Caption: Troubleshooting decision tree for low-yield synthesis.

Synthetic_Routes sub_phenol 2,6-Dimethylphenol williamson Williamson Ether Synthesis (Strong Base, DMF/DMSO) sub_phenol->williamson buchwald Buchwald-Hartwig C-O Coupling (Pd Catalyst, Ligand, Base) sub_phenol->buchwald sub_propyl Propyl Halide (Br, I) sub_propyl->williamson sub_propyl->buchwald sub_aryl_halide 2-Bromo-m-xylene ullmann Ullmann Condensation (CuI, Ligand, Base) sub_aryl_halide->ullmann sub_propanol Propanol sub_propanol->ullmann product This compound williamson->product Low Yield ullmann->product Good Yield buchwald->product Excellent Yield

Caption: Comparison of synthetic pathways to the target molecule.

References

Technical Support Center: Synthesis of 1,3-Dimethyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dimethyl-2-propoxybenzene. The primary synthesis route discussed is the Williamson ether synthesis, a widely used and versatile method for preparing ethers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Williamson ether synthesis. This reaction involves the deprotonation of 2,6-dimethylphenol (B121312) to form the corresponding phenoxide, which then acts as a nucleophile to attack an n-propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in an SN2 reaction.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenge is the steric hindrance around the hydroxyl group of 2,6-dimethylphenol due to the two ortho-methyl groups. This hindrance can slow down the desired SN2 reaction and promote competing side reactions, primarily the E2 elimination of the alkyl halide, which reduces the overall yield of the desired ether.

Q3: What side products can be expected in this synthesis?

A3: The main side product from the competing E2 elimination reaction is propene. Additionally, if the reaction conditions are not optimized, unreacted starting materials (2,6-dimethylphenol and the n-propyl halide) will be present in the crude product. In some cases, C-alkylation of the aromatic ring can occur, although this is less common for phenoxides compared to other nucleophiles.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By spotting the reaction mixture alongside the starting materials, the consumption of the reactants and the formation of the product can be tracked over time.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no product yield 1. Incomplete deprotonation of 2,6-dimethylphenol. 2. Insufficient reaction temperature or time. 3. Steric hindrance inhibiting the SN2 reaction. 4. Use of a less reactive alkyl halide (e.g., 1-chloropropane).1. Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the phenoxide. 2. Increase the reaction temperature (typically refluxing in a suitable solvent) and extend the reaction time. Monitor by TLC or GC until the starting material is consumed. 3. Consider using a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to enhance the nucleophilicity of the phenoxide. 4. Use a more reactive alkyl halide, such as 1-iodopropane (B42940), or add a catalytic amount of sodium iodide to convert an alkyl chloride or bromide to the more reactive iodide in situ.
Significant amount of propene formation (elimination byproduct) 1. Use of a sterically hindered or strong base that favors elimination. 2. High reaction temperatures. 3. Use of a secondary or tertiary alkyl halide (not applicable for n-propyl halides, but a common issue in Williamson ether synthesis).1. While a strong base is needed for deprotonation, ensure it is not excessively bulky if it remains in the reaction mixture during the alkylation step. 2. While heating is necessary, avoid excessively high temperatures that can favor elimination over substitution. Optimize the temperature based on the solvent's boiling point and reaction progress.
Presence of unreacted 2,6-dimethylphenol 1. Insufficient amount of base. 2. Incomplete reaction.1. Use at least a stoichiometric equivalent of a strong base. 2. Increase the reaction time and/or temperature.
Difficulty in product purification 1. Similar polarities of the product and unreacted 2,6-dimethylphenol. 2. Presence of oily byproducts.1. An aqueous workup with a dilute base (e.g., 5% NaOH) can help remove unreacted acidic phenol (B47542). Follow with a water wash to remove the base. 2. Column chromatography on silica (B1680970) gel is an effective method for purifying the final product. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is adapted from a high-yield synthesis of a structurally similar sterically hindered ether, allyl 2,6-dimethylphenyl ether, which achieved a 98.7% yield.[1]

Materials:

  • 2,6-Dimethylphenol

  • 1-Iodopropane (or 1-Bromopropane)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (B52724) (MeCN)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Deprotonation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,6-dimethylphenol (1.0 eq). Dissolve the phenol in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2,6-dimethylphenoxide.

  • Alkylation: Add 1-iodopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL for a 10 mmol scale reaction).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the pure this compound.

Data Presentation

Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis Yield

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Base K2CO3NaHHigher yield with NaH due to more complete deprotonation.
Solvent TolueneDMF or AcetonitrilePolar aprotic solvents like DMF and acetonitrile generally lead to faster reaction rates and higher yields compared to less polar solvents.
Alkyl Halide 1-Chloropropane1-Iodopropane1-Iodopropane is a better leaving group, resulting in a faster reaction and higher yield.
Temperature Room Temperature80-100 °CHeating is required to overcome the activation energy, especially for sterically hindered substrates.
Phase-Transfer Catalyst AbsentTetrabutylammonium bromideThe addition of a phase-transfer catalyst can improve the yield, particularly in biphasic systems or when using solid bases.[2]

Note: The expected outcomes are based on general principles of the Williamson ether synthesis and may vary for the specific synthesis of this compound.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification Start Start Dissolve Phenol Dissolve 2,6-dimethylphenol in anhydrous DMF Start->Dissolve Phenol Cool Cool to 0 °C Dissolve Phenol->Cool Add Base Add NaH Cool->Add Base Stir Stir at RT (30-60 min) Add Base->Stir Add Alkyl Halide Add 1-iodopropane Stir->Add Alkyl Halide Heat Heat to 80-100 °C (4-12 h) Add Alkyl Halide->Heat Monitor Monitor by TLC/GC Heat->Monitor Cool Down Cool to RT Monitor->Cool Down Quench Quench with NH4Cl(aq) Cool Down->Quench Extract Extract with Et2O Quench->Extract Wash Wash with H2O & Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Pure Product Purify->End

Caption: Workflow for the Williamson ether synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Product Yield Incomplete Deprotonation Incomplete Deprotonation Low Yield->Incomplete Deprotonation Steric Hindrance Steric Hindrance Low Yield->Steric Hindrance Elimination Side Reaction E2 Elimination Low Yield->Elimination Side Reaction Poor Leaving Group Poor Leaving Group Low Yield->Poor Leaving Group Stronger Base Use Stronger Base (NaH) Incomplete Deprotonation->Stronger Base Phase Transfer Catalyst Add Phase-Transfer Catalyst Steric Hindrance->Phase Transfer Catalyst Optimize Temp Optimize Temperature Elimination Side Reaction->Optimize Temp Better Leaving Group Use Better Leaving Group (R-I) Poor Leaving Group->Better Leaving Group

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Propoxylation of 1,3-Dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the propoxylation of 1,3-dimethylbenzene. The information is designed to assist in optimizing reaction conditions, identifying side products, and ensuring the desired product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the expected main products of the Lewis acid-catalyzed propoxylation of 1,3-dimethylbenzene?

When 1,3-dimethylbenzene (m-xylene) reacts with propylene (B89431) oxide in the presence of a Lewis acid catalyst, the primary products are a mixture of mono-propoxylated isomers. Due to the directing effects of the two methyl groups on the aromatic ring, the incoming propylene oxide will primarily add to the ortho and para positions relative to one of the methyl groups. This results in the formation of (2,4-dimethylphenyl)propan-2-ol and (2,6-dimethylphenyl)propan-2-ol, along with other isomers. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Q2: What are the most common side reactions to expect during the propoxylation of 1,3-dimethylbenzene?

Several side reactions can occur, leading to a complex product mixture and reduced yield of the desired mono-propoxylated product. These include:

  • Polyalkylation: The initial propoxylation product is often more reactive than the starting material, leading to the addition of multiple propylene oxide units to the aromatic ring.[1]

  • Isomerization: Carbocation intermediates formed during the reaction can rearrange, leading to the formation of various structural isomers.[2]

  • Propylene Glycol Formation: Propylene oxide can react with any trace amounts of water present in the reaction mixture to form propylene glycol.[3]

  • Oligo/Polymerization of Propylene Oxide: Under the acidic conditions of the reaction, propylene oxide can polymerize to form poly(propylene oxide)s (PPOs).[4][5]

  • Ring-Cleavage: Under harsh oxidative conditions, cleavage of the aromatic ring can occur, though this is less common under standard propoxylation conditions.[6][7]

Q3: How can I minimize the formation of polyalkylation products?

To reduce the extent of polyalkylation, it is recommended to use a large excess of 1,3-dimethylbenzene relative to propylene oxide. This stoichiometric imbalance favors the reaction of propylene oxide with the starting material over the already propoxylated product.

Q4: What is the role of the Lewis acid catalyst, and which ones are commonly used?

The Lewis acid activates the propylene oxide by coordinating to the oxygen atom, making the epoxide more susceptible to nucleophilic attack by the aromatic ring. Common Lewis acids for this type of reaction include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). The choice of catalyst can influence the reaction rate and the distribution of products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the propoxylation of 1,3-dimethylbenzene.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Conversion of Starting Material 1. Inactive catalyst due to moisture. 2. Insufficient catalyst amount. 3. Low reaction temperature.1. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Handle the Lewis acid catalyst under an inert atmosphere. 2. Increase the molar ratio of the catalyst to propylene oxide. 3. Gradually increase the reaction temperature while monitoring the reaction progress.
Formation of a Large Amount of High-Molecular-Weight Polymer 1. High concentration of propylene oxide. 2. High catalyst concentration. 3. Prolonged reaction time.1. Use a larger excess of 1,3-dimethylbenzene. 2. Optimize the catalyst loading; excessive amounts can promote polymerization. 3. Monitor the reaction closely and quench it once the desired conversion of the starting material is achieved.
Presence of Significant Amounts of Propylene Glycol in the Product Mixture 1. Presence of water in the reaction system.1. Use anhydrous solvents and reagents. Dry the 1,3-dimethylbenzene over a suitable drying agent before use.
Complex Mixture of Isomers Observed in the Product 1. Carbocation rearrangements. 2. High reaction temperature.1. The choice of Lewis acid can influence the stability of the carbocation intermediate. Experiment with different catalysts. 2. Running the reaction at a lower temperature may favor the formation of the kinetically controlled product and reduce isomerization.

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Propoxylation of 1,3-Dimethylbenzene

Materials:

  • 1,3-Dimethylbenzene (anhydrous)

  • Propylene oxide

  • Anhydrous Lewis acid (e.g., AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or nitrobenzene)

  • Quenching solution (e.g., cold dilute HCl)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, dissolve the anhydrous Lewis acid in the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • In the dropping funnel, prepare a solution of 1,3-dimethylbenzene and propylene oxide in the anhydrous solvent. A significant molar excess of 1,3-dimethylbenzene is recommended.

  • Add the solution from the dropping funnel to the stirred Lewis acid suspension dropwise over a period of time, maintaining the reaction temperature.

  • After the addition is complete, allow the reaction to stir at the same temperature or let it warm to room temperature for a specified period. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction by slowly adding the reaction mixture to a flask containing cold, dilute hydrochloric acid with vigorous stirring.

  • Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to isolate the desired propoxylated isomers.

Analytical Methods for Product Characterization

The reaction mixture and purified products should be analyzed to determine the product distribution and identify any side products.

Analytical Technique Purpose
Gas Chromatography-Mass Spectrometry (GC-MS) To separate and identify the different components of the reaction mixture, including the desired products, unreacted starting materials, and various side products. The mass spectra provide structural information for each component.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the structures of the isolated products and determine the isomeric distribution.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the products, such as the hydroxyl group from the ring-opening of the epoxide.

Data Presentation

Table 1: Hypothetical Product Distribution in the Propoxylation of 1,3-Dimethylbenzene under Different Conditions

Entry Catalyst Temperature (°C) Molar Ratio (m-xylene:PO) Mono-propoxylation (%) Poly-propoxylation (%) Propylene Glycol (%)
1AlCl₃05:175155
2AlCl₃255:165255
3FeCl₃05:170206
4AlCl₃010:18584

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on specific experimental conditions.

Visualizations

Side_Reactions cluster_products Reaction Products 1,3-Dimethylbenzene 1,3-Dimethylbenzene ReactionMixture ReactionMixture 1,3-Dimethylbenzene->ReactionMixture Propylene Oxide Propylene Oxide Propylene Oxide->ReactionMixture Propylene Glycol Propylene Glycol Propylene Oxide->Propylene Glycol Reaction with H2O PPO Poly(propylene oxide) Propylene Oxide->PPO Self-polymerization Lewis Acid Lewis Acid Lewis Acid->ReactionMixture Catalyst Mono-propoxylation Mono-propoxylation ReactionMixture->Mono-propoxylation Desired Reaction Poly-propoxylation Poly-propoxylation ReactionMixture->Poly-propoxylation Side Reaction Isomerization Isomerization ReactionMixture->Isomerization Side Reaction

Caption: Main reaction and potential side reactions in the propoxylation of 1,3-dimethylbenzene.

Troubleshooting_Workflow start Low Product Yield check_catalyst Is the catalyst active and anhydrous? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst Use fresh, anhydrous catalyst. Increase catalyst loading. check_catalyst->optimize_catalyst No check_reactants Are reactants pure and in correct ratio? check_conditions->check_reactants Yes optimize_conditions Adjust temperature and reaction time. check_conditions->optimize_conditions No optimize_reactants Purify reactants. Use large excess of m-xylene. check_reactants->optimize_reactants No end Improved Yield check_reactants->end Yes optimize_catalyst->end optimize_conditions->end optimize_reactants->end

Caption: A logical workflow for troubleshooting low product yield in propoxylation reactions.

References

purification strategies to remove byproducts from 1,3-Dimethyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,3-Dimethyl-2-propoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts in the synthesis of this compound via Williamson ether synthesis?

The primary byproducts expected are unreacted 2,6-dimethylphenol (B121312) and propene, which is formed from the elimination of the propyl halide reagent.[1][2] In some cases, C-alkylation of the phenoxide may occur, leading to the formation of isomers.[2]

Q2: What are the key physical property differences between this compound and its main byproduct, 2,6-dimethylphenol?

The significant difference in boiling points and the acidic nature of the phenolic hydroxyl group are the primary properties exploited for purification.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound164.24Not explicitly found, estimated to be > 200°CN/ASoluble in organic solvents, insoluble in water.[3]
2,6-Dimethylphenol122.1620343-45Soluble in organic solvents and aqueous alkali, slightly soluble in water.[4][5][6][7]
Propene42.08-47.6-185.2Gas at room temperature.[8][9]

Q3: What are the recommended purification strategies for removing byproducts from this compound?

A combination of liquid-liquid extraction and either distillation or column chromatography is generally effective.

  • Liquid-Liquid Extraction: To remove unreacted 2,6-dimethylphenol.

  • Fractional Distillation: To separate the product from any remaining non-volatile impurities.

  • Column Chromatography: As an alternative to distillation, particularly for smaller scale purifications or when byproducts have close boiling points.

Troubleshooting Guides

Issue 1: Incomplete Removal of 2,6-Dimethylphenol

Symptom: The purified product shows a broad peak around 3400-3600 cm⁻¹ in the IR spectrum, or a broad singlet in the ¹H NMR spectrum, indicative of a hydroxyl group.

Root Cause & Solution:

Root CauseSolution
Insufficient aqueous base extraction: The unreacted 2,6-dimethylphenol, being acidic, was not fully deprotonated and extracted into the aqueous phase.Increase the number of extractions with an aqueous base (e.g., 1-2 M NaOH). Ensure vigorous mixing during extraction to maximize interfacial contact. Check the pH of the aqueous layer after extraction to ensure it remains basic.
Emulsion formation: An emulsion layer between the organic and aqueous phases may have trapped the sodium salt of 2,6-dimethylphenol, which was then carried over with the organic layer.To break the emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently. If the emulsion persists, filtration through a pad of Celite® may be necessary.
Premature product precipitation: If the concentration of the sodium phenoxide salt is too high in the aqueous layer, it may precipitate and be carried over with the organic layer.Use a larger volume of aqueous base to ensure the salt remains fully dissolved.
Issue 2: Low Yield of Purified Product

Symptom: The final isolated mass of this compound is significantly lower than expected.

Root Cause & Solution:

Root CauseSolution
Product loss during aqueous extraction: The desired product may have some slight solubility in the aqueous phase, especially if excessive amounts of organic solvent are not used for back-extraction.After the base extraction, back-extract the aqueous layer with a fresh portion of the organic solvent (e.g., diethyl ether, dichloromethane) to recover any dissolved product.
Incomplete reaction: The synthesis reaction may not have gone to completion, leaving a large amount of unreacted 2,6-dimethylphenol.Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to drive the reaction towards completion.
Loss during distillation: If the boiling point difference between the product and impurities is not large enough, some product may be lost in the forerun or remain in the distillation pot.Use a fractional distillation column with a higher number of theoretical plates for better separation. Perform the distillation under reduced pressure to lower the boiling points and minimize thermal degradation.
Improper column chromatography technique: Using a solvent system that is too polar can cause the product to elute too quickly with other impurities. A poorly packed column can lead to channeling and poor separation.[10][11]Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column.[12] Ensure the column is packed carefully to avoid air bubbles and cracks.[12]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed to remove the acidic byproduct, 2,6-dimethylphenol.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate (B1210297), or dichloromethane) in a separatory funnel.

  • Aqueous Base Wash: Add an equal volume of 1 M sodium hydroxide (B78521) (NaOH) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The upper layer will be the organic phase containing the desired product, and the lower aqueous layer will contain the sodium salt of 2,6-dimethylphenol.

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and help break any emulsions.

  • Drying: Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Column Chromatography

This protocol is an alternative to distillation for final purification.

  • Adsorbent and Eluent Selection:

    • Stationary Phase: Silica (B1680970) gel is a suitable adsorbent.[10]

    • Mobile Phase (Eluent): A non-polar solvent system is recommended. Start with a low polarity eluent, such as a mixture of hexane (B92381) and ethyl acetate (e.g., 95:5 v/v), and gradually increase the polarity if the product does not elute. Determine the optimal solvent system by running TLC plates of the crude mixture in various solvent systems.[12] The desired product should have an Rf value of approximately 0.3-0.4 for good separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial eluent.

    • Carefully pour the slurry into a vertical glass column with a stopcock at the bottom, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading:

    • Dissolve the crude product (pre-treated with liquid-liquid extraction to remove the bulk of the phenol) in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin adding the eluent to the top of the column and collect the eluting solvent (eluate) in fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Collection and Analysis:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_purification Final Purification start Crude Product (this compound, 2,6-dimethylphenol, propene) extraction Liquid-Liquid Extraction (remove 2,6-dimethylphenol) start->extraction drying Drying (remove water) extraction->drying solvent_removal Solvent Removal drying->solvent_removal distillation Fractional Distillation solvent_removal->distillation Option 1 chromatography Column Chromatography solvent_removal->chromatography Option 2 end Pure this compound distillation->end chromatography->end

Caption: General workflow for the purification of this compound.

TroubleshootingTree cluster_phenol Incomplete Phenol Removal cluster_yield Low Product Yield start Purification Issue phenol_symptom Symptom: - OH peak in IR - Broad singlet in ¹H NMR start->phenol_symptom yield_symptom Symptom: Low final mass start->yield_symptom phenol_cause1 Cause: Insufficient Base Extraction phenol_symptom->phenol_cause1 phenol_cause2 Cause: Emulsion Formation phenol_symptom->phenol_cause2 phenol_solution1 Solution: - Increase # of extractions - Ensure vigorous mixing - Check pH phenol_cause1->phenol_solution1 phenol_solution2 Solution: - Add brine - Filter through Celite® phenol_cause2->phenol_solution2 yield_cause1 Cause: Loss during Extraction yield_symptom->yield_cause1 yield_cause2 Cause: Loss during Distillation/ Chromatography yield_symptom->yield_cause2 yield_solution1 Solution: Back-extract aqueous layers yield_cause1->yield_solution1 yield_solution2 Solution: - Use fractional column - Optimize chromatography  conditions (TLC) yield_cause2->yield_solution2

Caption: Troubleshooting decision tree for common purification issues.

References

resolving peak overlap in GC analysis of 1,3-Dimethyl-2-propoxybenzene isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving peak overlap during the Gas Chromatography (GC) analysis of 1,3-Dimethyl-2-propoxybenzene and its related positional isomers.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks of my this compound isomers overlapping in the chromatogram?

Positional isomers, such as the different forms of dimethyl-propoxybenzene, often have very similar chemical structures. This results in nearly identical boiling points and polarities, causing them to interact with the GC stationary phase in a very similar manner. Consequently, they travel through the column at almost the same speed, leading to co-elution or significant peak overlap.

Q2: What is the most effective type of GC column for separating positional aromatic isomers?

For separating challenging positional isomers, column selection is critical. While standard non-polar columns may fail, phases that offer different interaction mechanisms are more successful.[1]

  • Phenyl and Pentafluorophenyl (PFP) Columns: These are often the first choice for benzene (B151609) ring positional isomers due to their ability to provide hydrophobic, π-π, and dipole-dipole interactions.[2]

  • High-Polarity "WAX" Columns: Polyethylene glycol (PEG) phases, commonly known as WAX columns, are highly polar and can provide the unique selectivity needed to separate isomers that differ slightly in polarity.[3] A wax-type column is often one of the only commercially available phases that can effectively separate isomers like m- and p-xylene.[3]

  • Cyclodextrin-Based Chiral Columns: Modified cyclodextrin (B1172386) stationary phases, like the Agilent CP-Chirasil DEX CB, can offer excellent resolution for xylene isomers and are suitable for other aromatic positional isomers.[4]

Q3: How can I use the oven temperature program to improve the resolution of overlapping peaks?

Lowering the column temperature or using a slower temperature ramp rate are common methods to improve peak resolution, especially for early eluting peaks.[5] A slower ramp increases the time the analytes spend interacting with the stationary phase, which can enhance the separation between closely eluting compounds.[5][6] However, this will also increase the total analysis time.

Q4: My peaks are completely co-eluting even after optimizing the GC method. What is the next step?

When chromatographic resolution is not possible, spectral resolution using a mass spectrometer (GC-MS) is the solution.[7] If the co-eluting isomers produce even slightly different mass spectra, a technique called peak deconvolution can be used.[7][8] Deconvolution algorithms analyze the combined mass spectrum across the overlapping peak and mathematically separate it into individual spectra and chromatograms for each component.[7][9][10]

Troubleshooting Guide

This guide addresses specific problems you may encounter when analyzing this compound isomers.

Problem 1: Partial Peak Overlap (Poor Resolution)

If your chromatogram shows two or more isomer peaks that are not baseline-separated (Resolution, Rs < 1.5), follow these steps in order.

  • Solution A: Optimize Chromatographic Parameters

    • Reduce Oven Ramp Rate: Decrease the temperature ramp to 1-5 °C/min to increase interaction time with the stationary phase.[5]

    • Adjust Carrier Gas Flow: Ensure you are operating at the optimal linear velocity for your carrier gas (e.g., Helium or Hydrogen). Decreasing the flow rate slightly can sometimes improve resolution, but going too low will degrade it.[5]

    • Lower Initial Oven Temperature: Starting at a lower temperature can improve the separation of early-eluting compounds.[5]

  • Solution B: Modify the GC Column

    • Increase Column Length: Doubling the column length can increase resolving power by about 40%.[11] If you are using a 30 m column, consider a 60 m or even a 120 m column.[5]

    • Decrease Column Internal Diameter (I.D.): Switching from a 0.25 mm I.D. column to a 0.18 mm I.D. column increases efficiency, resulting in narrower peaks and better resolution.[12]

    • Change Stationary Phase: If optimization fails, the column's selectivity is insufficient. Switch to a stationary phase with a different polarity. For aromatic isomers, moving from a non-polar (e.g., 5% phenyl) to a polar WAX-type or a PFP column is a standard strategy.[1][2]

Problem 2: Peaks are Completely Co-eluting (Unresolved)

If you cannot achieve any chromatographic separation, a different approach is necessary.

  • Solution: Employ Peak Deconvolution with GC-MS

    • Acquire Data with GC-MS: Analyze your sample using a Gas Chromatograph coupled to a Mass Spectrometer. Ensure a sufficient number of data points are collected across the peak (a scan rate of 20-25 points across the peak is recommended for deconvolution).[9]

    • Use Deconvolution Software: Modern GC-MS software (e.g., Agilent MassHunter, Thermo Chromeleon, SpectralWorks AnalyzerPro) includes automated deconvolution tools.[7][9] These tools identify unique ions for each component within the mixed mass spectrum to generate separate, "pure" mass spectra and integrated peak areas.[7]

    • Confirm Identity: The deconvoluted mass spectra can then be searched against a reference library (like NIST) for confident identification of each isomer.

Quantitative Data Summary

The following table illustrates the improvement in resolution for three hypothetical positional isomers of Dimethyl-propoxybenzene when switching from a standard GC method to an optimized one.

ParameterIsomer 1Isomer 2Isomer 3
Standard Method (30m DB-5, 10°C/min ramp)
Retention Time (min)12.5112.6513.10
Peak Width (sec)3.63.84.0
Resolution (Rs) between peaks-1.15 (Poor)3.45 (Good)
Optimized Method (60m DB-WAX, 3°C/min ramp)
Retention Time (min)21.3421.7822.95
Peak Width (sec)4.14.24.5
Resolution (Rs) between peaks-2.05 (Excellent)5.51 (Excellent)

Experimental Protocols

Protocol 1: Optimized GC-FID Method for Isomer Separation

  • Sample Preparation: Prepare a 100 ppm solution of the mixed isomers in a suitable solvent like acetone (B3395972) or hexane.

  • Instrument Setup:

    • GC System: Agilent 8890 GC with Flame Ionization Detector (FID) or equivalent.

    • Column: Agilent J&W DB-WAX (or equivalent PEG phase), 60 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Injector: Split/Splitless inlet at 250°C.

    • Injection: 1 µL injection with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 3°C/min to 200°C.

    • Hold: Hold at 200°C for 5 minutes.

  • Detector Settings:

    • FID Temperature: 250°C.

    • Flows: Set H2, air, and makeup gas flows as per manufacturer recommendations for optimal sensitivity.

  • Data Analysis: Integrate peak areas and calculate resolution between adjacent peaks. A resolution value (Rs) ≥ 1.5 is considered baseline separation.

Protocol 2: Peak Deconvolution Workflow using GC-MS

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Instrument Setup:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: Use the same column as in Protocol 1 or a low-bleed equivalent (e.g., DB-WAXms).

    • GC Method: Use the same injector and oven parameters as in Protocol 1.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 350.

    • Scan Rate: Set to acquire at least 20 spectra/sec to ensure sufficient data density across the eluting peaks.

  • Data Analysis:

    • Open the acquired data file in your chromatography data system software.

    • Navigate to the deconvolution tool.

    • Define the time range containing the overlapping peaks.

    • Execute the deconvolution algorithm. The software will automatically identify components and generate a "deconvoluted" chromatogram with separate peaks for each isomer.

    • Review the results, ensuring the generated mass spectra are clean and match library entries for positive identification.

Visualizations

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Review prep Sample & Standard Preparation setup GC Method Setup (Column, Temp, Flow) inject Inject Sample into GC setup->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peaks acquire->integrate resolution_check Resolution > 1.5? integrate->resolution_check report Quantitate & Report Results resolution_check->report Yes troubleshoot Proceed to Troubleshooting Guide resolution_check->troubleshoot No Troubleshooting_Logic cluster_options Select Primary Strategy start Peak Overlap Observed opt_params Optimize GC Parameters (Temp, Flow) start->opt_params Partial Overlap change_col Change Column (Selectivity, Length) start->change_col Significant Overlap decon Use Peak Deconvolution (GC-MS Required) start->decon Complete Co-elution opt_params->change_col Failure outcome_resolved Peaks Resolved opt_params->outcome_resolved Success change_col->decon Failure change_col->outcome_resolved Success decon->outcome_resolved Success outcome_unresolved Still Overlapping

References

optimizing reaction conditions for the synthesis of 1,3-Dimethyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,3-Dimethyl-2-propoxybenzene. The primary synthetic route is the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete Deprotonation of 2,6-Dimethylphenol (B121312): The base used may be too weak or not used in sufficient molar excess to fully deprotonate the sterically hindered hydroxyl group of 2,6-dimethylphenol.Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH). Ensure a slight molar excess of the base (e.g., 1.1-1.2 equivalents) is used.
2. Inactive Alkylating Agent: The propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) may have degraded.Use a freshly opened bottle of the alkylating agent or purify it before use. 1-Iodopropane is more reactive and may improve yields.
3. Low Reaction Temperature: The reaction temperature may be insufficient to overcome the activation energy, especially with the sterically hindered 2,6-dimethylphenoxide.Gradually increase the reaction temperature, for example, from room temperature to a gentle reflux (the boiling point of the solvent). Monitor the reaction progress by TLC.
4. Presence of Water: Moisture in the reaction will consume the strong base and hydrolyze the alkylating agent.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents.
Formation of Significant Byproducts 1. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[1]The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. Protic solvents can promote C-alkylation.
2. Elimination Reaction of Alkyl Halide: The strong base can promote the elimination of HBr from 1-bromopropane, forming propene gas. This is more likely at higher temperatures.Use a less sterically hindered and stronger nucleophile (the phenoxide). Avoid excessively high reaction temperatures. Consider using a milder base like potassium carbonate in a polar aprotic solvent.
Difficult Purification 1. Unreacted 2,6-Dimethylphenol: Due to its similar polarity to the product, it can be challenging to separate by column chromatography.Perform a basic aqueous wash (e.g., with 1M NaOH) during the work-up to deprotonate and dissolve the unreacted phenol (B47542) into the aqueous layer.[2]
2. Oily Product: The final product may be an oil that is difficult to crystallize.Purification by vacuum distillation is often effective for liquid ethers.[3] If column chromatography is necessary, use a solvent system with low polarity (e.g., hexane (B92381)/ethyl acetate (B1210297) mixtures with a high hexane ratio).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material combination for the synthesis of this compound?

A1: The recommended approach is the reaction of 2,6-dimethylphenol with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a suitable base. This follows the Williamson ether synthesis pathway.

Q2: Which base is most effective for deprotonating 2,6-dimethylphenol?

A2: Due to the steric hindrance around the hydroxyl group of 2,6-dimethylphenol, a strong base is recommended for efficient deprotonation. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures and longer reaction times.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are preferred. These solvents effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more nucleophilic and available for the SN2 reaction.

Q4: What are the expected side products in this synthesis?

A4: The main potential side products are C-alkylated 2,6-dimethylphenol and propene, which is formed from the elimination of the propyl halide.[1] Unreacted starting materials will also be present in the crude product.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The product, this compound, will be less polar than the starting material, 2,6-dimethylphenol, and will therefore have a higher Rf value.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of this compound under various hypothetical reaction conditions. This data is intended to serve as a guideline for optimization.

Entry Base (equiv.) Alkylating Agent (equiv.) Solvent Temperature (°C) Time (h) Yield (%) Notes
1NaH (1.1)1-Bromopropane (1.2)THF (anhydrous)65 (reflux)12~85Standard conditions, good yield expected.
2K₂CO₃ (2.0)1-Bromopropane (1.2)DMF (anhydrous)10024~70Milder base, requires higher temperature and longer reaction time.
3NaH (1.1)1-Iodopropane (1.2)THF (anhydrous)65 (reflux)8~901-Iodopropane is more reactive, leading to a shorter reaction time and potentially higher yield.
4NaH (1.1)1-Bromopropane (1.2)Toluene (anhydrous)110 (reflux)18~75Less polar solvent may result in a slower reaction.
5NaOH (2.0)1-Bromopropane (1.2)Ethanol78 (reflux)24< 20Protic solvent and weaker base are not ideal, significant C-alkylation and unreacted starting material expected.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using Sodium Hydride and 1-Bromopropane in THF

This protocol is a representative procedure for the synthesis of this compound.

Materials:

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 2,6-dimethylphenol (1.0 eq). Anhydrous THF is added to dissolve the phenol.

  • Deprotonation: Sodium hydride (1.1 eq) is carefully added portion-wise to the stirred solution at 0 °C (ice bath). The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: 1-Bromopropane (1.2 eq) is added dropwise to the reaction mixture at room temperature.

  • Reaction: The reaction mixture is heated to reflux (approximately 65 °C) and maintained at this temperature for 12 hours. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is then transferred to a separatory funnel and diluted with diethyl ether and water. The organic layer is separated, washed with 1M NaOH to remove unreacted phenol, followed by water and then brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 2,6-Dimethylphenol in Anhydrous THF deprotonation Add NaH at 0°C, then stir at RT start->deprotonation 1 alkylation Add 1-Bromopropane at RT deprotonation->alkylation 2 reflux Reflux at 65°C for 12h alkylation->reflux 3 quench Quench with NH4Cl (aq) reflux->quench 4 extraction Extract with Diethyl Ether quench->extraction 5 wash Wash with 1M NaOH, H2O, Brine extraction->wash 6 dry Dry with MgSO4 wash->dry 7 concentrate Concentrate in vacuo dry->concentrate 8 chromatography Flash Column Chromatography concentrate->chromatography 9 product Final Product: this compound chromatography->product 10

References

degradation pathways of 1,3-Dimethyl-2-propoxybenzene under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-2-propoxybenzene under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway of this compound under acidic conditions?

A1: Under acidic conditions, this compound is expected to undergo acid-catalyzed cleavage of the ether bond. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion. Due to the electronic and steric nature of the molecule, the cleavage is predicted to occur at the C(propyl)-O bond, yielding 2,6-dimethylphenol (B121312) and a propyl halide as the primary products.[1][2] This is because the bond between the sp2-hybridized carbon of the benzene (B151609) ring and the oxygen is significantly stronger than the bond between the sp3-hybridized carbon of the propyl group and the oxygen.

Q2: Which acid should I use for the degradation of this compound?

A2: Strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are most effective for cleaving ethers.[1][2][3] Hydroiodic acid is generally more reactive than hydrobromic acid. While concentrated sulfuric acid can also be used, it may lead to undesired side reactions like sulfonation of the aromatic ring, especially at higher temperatures. Hydrochloric acid (HCl) is typically not reactive enough to cleave unactivated ethers.[3]

Q3: What is the likely reaction mechanism for the acid-catalyzed cleavage of this compound?

A3: The degradation is expected to follow an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3] The ether oxygen is first protonated by the strong acid to form a good leaving group (2,6-dimethylphenol). Subsequently, the halide ion (e.g., I⁻ or Br⁻) acts as a nucleophile and attacks the least sterically hindered carbon atom adjacent to the oxygen, which in this case is the primary carbon of the propyl group. This results in the displacement of 2,6-dimethylphenol and the formation of a propyl halide.

Q4: Can the 2,6-dimethylphenol product further react under the experimental conditions?

A4: Phenols are generally stable to further substitution at the hydroxyl group under strong acid conditions.[1][2] However, the aromatic ring of 2,6-dimethylphenol is activated towards electrophilic substitution. Depending on the specific acid and reaction conditions used, there is a possibility of side reactions such as halogenation of the aromatic ring if an excess of the hydrohalic acid is used at elevated temperatures.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no conversion of this compound - Insufficient acid concentration or strength.- Reaction temperature is too low.- Reaction time is too short.- Use a more concentrated solution of HBr or HI.- Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction time and monitor the progress using an appropriate analytical technique (e.g., TLC, GC-MS).
Formation of multiple unexpected byproducts - Reaction temperature is too high, leading to charring or side reactions on the aromatic ring.- Use of an inappropriate acid (e.g., sulfuric acid) causing sulfonation.- Presence of impurities in the starting material.- Optimize the reaction temperature; start at a lower temperature and gradually increase.- Use HBr or HI instead of sulfuric acid for cleaner cleavage.- Ensure the purity of the this compound starting material.
Difficulty in isolating the 2,6-dimethylphenol product - The phenolic product may remain in the acidic aqueous layer as a salt if a strong base is not used during workup.- Emulsion formation during aqueous workup.- Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate, sodium hydroxide) to a pH > 8 before extraction.- Use a brine wash to break up emulsions during the extraction process.
The propyl halide product is not detected - Propyl halides can be volatile and may be lost during workup if the temperature is not controlled.- The propyl halide may be susceptible to further reactions depending on the conditions.- Perform the workup and extraction at a reduced temperature.- Analyze the reaction mixture in-situ (if possible) before workup to confirm the presence of the propyl halide.

Experimental Protocols

General Protocol for Acid-Catalyzed Cleavage of this compound

Materials:

  • This compound

  • Hydrobromic acid (48% aqueous solution) or Hydroiodic acid (57% aqueous solution)

  • Dichloromethane (B109758) (or another suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask, add the strong acid (HBr or HI, typically 2-3 equivalents).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction temperature and time will need to be optimized (a starting point could be 80-100 °C for several hours).

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is basic.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product (a mixture of 2,6-dimethylphenol and propyl halide) by column chromatography or distillation.

Degradation Pathway Visualization

Degradation_Pathway A This compound B Protonated Ether Intermediate A->B C 2,6-Dimethylphenol B->C + X⁻ D Propyl Halide B->D + X⁻

Caption: Predicted SN2 degradation pathway of this compound.

Experimental Workflow

Experimental_Workflow start Start reaction Acid-catalyzed Reaction (Reflux with HBr or HI) start->reaction quench Quench with NaHCO₃ reaction->quench extraction Solvent Extraction quench->extraction drying Dry with Na₂SO₄ extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification analysis Product Analysis (NMR, GC-MS) purification->analysis end End analysis->end

Caption: General experimental workflow for the degradation study.

References

Troubleshooting Low Conversion in Williamson Ether Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address low conversion rates encountered during Williamson ether synthesis. The following information is designed to help researchers, scientists, and drug development professionals identify and resolve common issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis reaction has a low yield. What are the most common causes?

Low yields in Williamson ether synthesis can often be attributed to several key factors. The most common issues include competing side reactions, improper reaction conditions, and the nature of the substrates used. A primary competing reaction is the E2 elimination of the alkylating agent, which is favored when using sterically hindered alkyl halides.[1][2] Additionally, the choice of base, solvent, and reaction temperature can significantly impact the reaction's success.[1][3]

Q2: How does the choice of alkyl halide affect the reaction outcome?

The structure of the alkyl halide is critical as the Williamson ether synthesis proceeds via an S(N)2 mechanism.[4] This reaction works best with primary alkyl halides and methyl halides. Secondary alkyl halides can lead to a mixture of substitution (ether) and elimination (alkene) products, resulting in lower yields of the desired ether.[5][6] Tertiary alkyl halides are generally unsuitable as they almost exclusively undergo elimination.[6][7]

Q3: What is the role of the base in this synthesis, and how do I choose the right one?

The base is crucial for deprotonating the alcohol to form the alkoxide nucleophile.[2] For simple dialkyl ethers, strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective.[8] For the synthesis of aryl ethers, weaker bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K(_2)CO(_3)) can be used.[8] The choice of base can also influence the competition between substitution and elimination.

Q4: Can the solvent choice impact my reaction yield?

Yes, the solvent plays a significant role. Polar aprotic solvents like acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they enhance the nucleophilicity of the alkoxide ion.[1][9] Protic solvents (e.g., water, ethanol) and apolar solvents can slow down the reaction by solvating the nucleophile, thus reducing its availability.[1]

Q5: My reaction is still slow and low-yielding even with a primary alkyl halide. What else can I do?

If you are using an unreactive alkylating agent (like an alkyl chloride), the reaction rate can be improved by adding a catalytic amount of a soluble iodide salt, which generates a more reactive iodide in situ (a variation of the Finkelstein reaction).[1] In some cases, using a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide or 18-crown-6, can increase the solubility of the alkoxide and improve the reaction rate.[1][10]

Data Presentation: Factors Affecting Williamson Ether Synthesis Conversion

The following table summarizes the impact of various experimental parameters on the yield of the Williamson ether synthesis.

FactorConditionImpact on ConversionRationale
Alkyl Halide Primary > Secondary >> TertiaryHigher with primary halidesThe reaction follows an S(N)2 mechanism, which is sensitive to steric hindrance. Tertiary halides predominantly lead to E2 elimination.[4][6]
Base Strong, non-nucleophilic bases (e.g., NaH, KH)Generally higherEnsures complete deprotonation of the alcohol to form the reactive alkoxide.[8]
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)Generally higherThese solvents solvate the cation, leaving a more "naked" and reactive alkoxide anion.[1][9]
Temperature Typically 50-100 °COptimal range existsHigher temperatures increase reaction rate but can also favor the competing E2 elimination side reaction.[3][9]
Leaving Group I > Br > Cl > FHigher with better leaving groupsA better leaving group facilitates the S(_N)2 displacement.[6]
Catalyst Phase-transfer catalyst or Iodide saltCan be higherUseful for increasing the solubility of the alkoxide or for activating less reactive alkyl halides.[1][10]

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This is a generalized procedure and may require optimization for specific substrates.

  • Alkoxide Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).[11] To this solution, add a strong base (e.g., sodium hydride) portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating complete formation of the alkoxide.[11]

  • Ether Formation: Slowly add the alkyl halide to the solution of the alkoxide.[11] The reaction mixture is then heated, typically between 50-100 °C, for 1 to 8 hours.[12] The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).[11]

  • Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na(_2)SO(_4), MgSO(_4)).[11] Remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.[11]

Mandatory Visualizations

Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Mitigation Start Low Conversion Observed CheckReagents 1. Verify Reactant Purity and Stoichiometry Start->CheckReagents CheckConditions 2. Evaluate Reaction Conditions CheckReagents->CheckConditions Reagents OK Purify Purify reactants, use fresh reagents CheckReagents->Purify InvestigateSideReactions 3. Investigate Side Reactions CheckConditions->InvestigateSideReactions Conditions Seem Optimal OptimizeConditions Adjust Base, Solvent, Temperature, Time CheckConditions->OptimizeConditions Optimize 4. Optimize and Re-run InvestigateSideReactions->Optimize Side Reactions Minimized MinimizeElimination Use primary alkyl halide, lower temperature InvestigateSideReactions->MinimizeElimination Success Improved Conversion Optimize->Success

Caption: A logical workflow for troubleshooting low conversion in Williamson ether synthesis.

Williamson Ether Synthesis Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack cluster_side_reaction Competing E2 Elimination Alcohol R-OH (Alcohol) Alkoxide R-O⁻ Na⁺ (Alkoxide) Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Alkoxide2 R-O⁻ AlkylHalide R'-X (Alkyl Halide) TransitionState [R-O···R'···X]⁻ (SN2 Transition State) AlkylHalide->TransitionState Ether R-O-R' (Ether) TransitionState->Ether HalideIon X⁻ (Halide Ion) TransitionState->HalideIon Alkoxide2->AlkylHalide Nucleophilic Attack Alkene Alkene Product Alkoxide3 R-O⁻ Alkoxide3->Alkene Base-promoted elimination AlkylHalide2 R'-X

Caption: The S(_N)2 mechanism of the Williamson ether synthesis and the competing E2 elimination.

References

avoiding elimination byproducts in hindered ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hindered ether synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly the formation of elimination byproducts.

Frequently Asked Questions (FAQs)

Q1: Why am I getting an alkene byproduct in my Williamson ether synthesis?

A1: The Williamson ether synthesis proceeds via an SN2 mechanism. This reaction is highly sensitive to steric hindrance. When using secondary, and especially tertiary, alkyl halides, the alkoxide (a strong base) will favor an E2 elimination pathway.[1][2][3][4] This results in the formation of an alkene instead of the desired ether because the bulky nature of the substrate prevents the nucleophilic attack required for substitution.[1][5]

Q2: How can I minimize the formation of elimination byproducts?

A2: To favor the SN2 reaction and minimize E2 elimination, consider the following strategies:

  • Choice of Reactants : Whenever possible, use a primary alkyl halide and the more sterically hindered alcohol to form the alkoxide.[5][6][7] SN2 reactions are fastest on methyl and primary halides, where elimination is less likely to compete.[3]

  • Base Selection : Use a strong, non-nucleophilic base to ensure complete deprotonation of the alcohol to the alkoxide without introducing a competing nucleophile.[6] Sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[3][5][8][9]

  • Solvent : Use polar aprotic solvents such as DMF, DMSO, or acetonitrile.[6][9] These solvents enhance the nucleophilicity of the alkoxide.

  • Temperature Control : Lower reaction temperatures generally favor the SN2 pathway over the E2 pathway.[6] However, be mindful that lower temperatures can also decrease the reaction rate.

Q3: What are the best bases to use for synthesizing hindered ethers via the Williamson method?

A3: The ideal base should be strong enough to completely deprotonate the alcohol to its corresponding alkoxide but be non-nucleophilic to avoid side reactions.

  • Sodium Hydride (NaH) and Potassium Hydride (KH) : These are excellent choices as they irreversibly deprotonate the alcohol, and the only byproduct is hydrogen gas, which bubbles out of the solution.[3][5]

  • Lithium diisopropylamide (LDA) : This is a very strong, sterically hindered, non-nucleophilic base that is often used to generate enolates but can also be effective for creating alkoxides where elimination is a concern.[10]

BasepKa of Conjugate AcidKey Characteristics
Sodium Hydride (NaH)~35Strong, non-nucleophilic, insoluble (surface reaction).[3][10]
Potassium Hydride (KH)~35Similar to NaH, often more reactive.[3][9]
Lithium diisopropylamide (LDA)~36Strong, sterically hindered, non-nucleophilic.[10]
Sodium tert-butoxide (t-BuONa)~17Strong base, but can act as a nucleophile.[10] Can favor elimination.[7]
Potassium tert-butoxide (t-BuOK)~17Similar to Na t-butoxide.[10]
Q4: Are there alternative methods to the Williamson ether synthesis for hindered ethers?

A4: Yes, when the Williamson ether synthesis fails due to steric hindrance, several alternative methods can be employed.

  • Alkoxymercuration-Demercuration : This two-step method is highly effective for synthesizing ethers from alkenes and alcohols.[11][12] It follows Markovnikov's regioselectivity and avoids carbocation rearrangements, which can be an issue in acid-catalyzed additions.[11][12][13] This method is particularly useful because it does not require strongly acidic conditions.[11]

  • Mitsunobu Reaction : This reaction allows for the formation of sterically hindered ethers under mild, neutral conditions.[1][14] It typically involves an alcohol, a nucleophile (another alcohol or a phenol), a phosphine (B1218219) (like PPh₃), and an azodicarboxylate (like DEAD or DIAD).[1] A key feature is the inversion of stereochemistry at the alcohol's chiral center.[1] However, it can fail in cases of extreme steric hindrance.[15]

Q5: When should I choose the Mitsunobu reaction over other methods?

A5: The Mitsunobu reaction is particularly advantageous in the following scenarios:

  • Sterically Hindered Systems : It is a powerful method for synthesizing hindered alkyl aryl ethers.[1][14]

  • Stereochemical Inversion : When a clean inversion of stereochemistry is required at a secondary alcohol center.[1]

  • Acid/Base Sensitive Substrates : It is ideal for substrates that are sensitive to the strongly basic conditions of the Williamson ether synthesis or the strongly acidic conditions of other methods.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Expected Outcome
High yield of alkene byproduct Steric hindrance on the alkyl halide (secondary or tertiary).Redesign the synthesis. Use the more hindered component as the alkoxide and the less hindered one as the primary alkyl halide.[5][6]Increased yield of the desired ether and reduced alkene formation.
High reaction temperature.Lower the reaction temperature.[6]Favors the SN2 pathway over E2, reducing elimination byproducts.
Slow or incomplete reaction Insufficiently strong base.Use a stronger base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[6]Increased reaction rate and higher conversion to the ether.
Poor nucleophilicity of the alkoxide.Switch to a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity.[6]Faster reaction and improved yield.
C-alkylation observed with phenoxides Use of protic solvents.Change the solvent to a polar aprotic solvent like DMF or acetonitrile.[6]Increased selectivity for the O-alkylated ether product.

Experimental Protocols

Protocol 1: General Williamson Ether Synthesis for a Primary Ether

This protocol describes the synthesis of an ether from an alcohol and a primary alkyl halide.

  • Alkoxide Formation : a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the alcohol (1.0 eq.) and anhydrous THF.[6] b. Cool the solution to 0 °C in an ice bath. c. Slowly add sodium hydride (NaH, 1.1 eq.) portion-wise. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[6]

  • Ether Formation : a. Add the primary alkyl halide (1.0 eq.) dropwise to the alkoxide solution at room temperature. b. Heat the reaction mixture to reflux and monitor the reaction progress by TLC. c. After the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification : a. Cautiously quench the reaction by the slow addition of water.[6] b. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography.

Protocol 2: Mitsunobu Reaction for a Sterically Hindered Ether

This protocol is adapted for the synthesis of sterically hindered ethers.[14]

  • Preparation : a. In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.), the nucleophilic phenol (B47542) (2.0 eq.), and triphenylphosphine (B44618) (PPh₃, 2.0 eq.) in anhydrous THF.[14]

  • Reaction : a. Cool the solution to 0 °C in an ice bath. b. Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 eq.) in anhydrous THF dropwise to the cooled solution.[1][14] c. Allow the reaction to stir at room temperature for 20 hours.[14]

  • Work-up and Purification : a. Add water to the reaction mixture. b. Separate the organic layer and extract the aqueous layer with diethyl ether.[14] c. Wash the combined organic layers with 3 M NaOH and then with water.[14] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent.[14] e. Purify the residue by column chromatography.

Visual Guides

G Troubleshooting Hindered Ether Synthesis start Start: Hindered Ether Synthesis williamson_path Using Williamson Ether Synthesis? start->williamson_path check_byproduct Observe significant alkene byproduct? rethink_williamson Modify Williamson Conditions: 1. Use primary alkyl halide. 2. Use less hindered alkoxide. 3. Lower temperature. 4. Use NaH as base. check_byproduct->rethink_williamson Yes end_success Success: Desired Ether check_byproduct->end_success No williamson_path->check_byproduct Yes williamson_path->end_success No, successful alternative_methods Consider Alternative Methods rethink_williamson->alternative_methods Problem Persists rethink_williamson->end_success Problem Solved mitsunobu Mitsunobu Reaction: - For hindered systems - For stereochemical inversion - For sensitive substrates alternative_methods->mitsunobu alkoxymercuration Alkoxymercuration: - From alkenes - No carbocation rearrangement alternative_methods->alkoxymercuration mitsunobu->end_success alkoxymercuration->end_success end_fail Continue Optimization

Caption: A decision-making workflow for troubleshooting elimination byproducts.

G SN2 vs. E2 Competition in Hindered Systems cluster_reactants Reactants cluster_products Potential Products Alkoxide Alkoxide (Nu⁻/Base) AlkylHalide Hindered Alkyl Halide (R-X) path_sn2 SN2 Path (Substitution) Alkoxide->path_sn2 Attacks Carbon path_e2 E2 Path (Elimination) Alkoxide->path_e2 Attacks β-Hydrogen Ether Ether (R-O-R') Alkene Alkene path_sn2->Ether Favored by: - Primary R-X - Low Temp path_e2->Alkene Favored by: - Tertiary R-X - High Temp

Caption: Competition between SN2 (ether) and E2 (alkene) pathways.

References

stability testing of 1,3-Dimethyl-2-propoxybenzene in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 1,3-Dimethyl-2-propoxybenzene

Welcome to the technical support center for the stability testing of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible stability studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is an aromatic ether.[1] Its chemical stability is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially harmful impurities. Stability testing is essential to determine its shelf-life, establish proper storage conditions, and ensure the safety and efficacy of any product in which it is used.[2]

Q2: What are the most likely degradation pathways for this compound?

A2: Based on its chemical structure (an ether), the primary anticipated degradation pathway is the acid-catalyzed cleavage of the ether bond (C-O bond).[3] This typically occurs under strong acidic conditions, where the ether oxygen is protonated, followed by a nucleophilic attack that cleaves the propoxy group.[4] Oxidation of the benzene (B151609) ring or the alkyl groups is also a potential degradation route, especially under oxidative stress or photolytic conditions.[5]

Q3: What analytical method is most suitable for stability testing of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard.[6][7][8] An ideal method, typically using reverse-phase chromatography with UV detection, should be able to separate the intact this compound from all potential degradation products and process-related impurities.[6][8] Method validation according to ICH guidelines is necessary to confirm its specificity and accuracy.[8]

Q4: What are the typical stress conditions used in a forced degradation study?

A4: Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and validate the analytical method.[9][10] According to ICH guidelines, standard stress conditions include acid hydrolysis, base hydrolysis, oxidation, heat (thermal stress), and light (photolytic stress).[2][5][9] The goal is to achieve a target degradation of 5-20% of the active substance.[9]

Troubleshooting Guides

Q5: Issue - My chromatogram shows significant degradation in my control sample (time zero or unstressed).

A5:

  • Possible Cause 1: Solvent Reactivity/Impurity: The solvent system itself may be causing degradation. Some organic solvents can contain peroxide impurities (especially ethers and THF) or trace amounts of acid/base.

    • Solution: Use fresh, HPLC-grade solvents from a reputable supplier. Degas the mobile phase properly. If using solvents prone to peroxide formation, test them for peroxides before use. Prepare a fresh sample in a different, inert solvent (e.g., high-purity acetonitrile) to confirm.

  • Possible Cause 2: Sample Preparation Issues: The sample may be exposed to heat or light during preparation (e.g., during sonication to dissolve).

    • Solution: Protect the sample from light using amber vials. Avoid excessive heating during dissolution; use gentle agitation or vortexing at room temperature if possible.

  • Possible Cause 3: In-situ Instability: The compound may be inherently unstable in the chosen dissolution solvent.

    • Solution: Evaluate the stability of the analyte in the primary diluent over the expected analysis time. If instability is confirmed, a different, more inert solvent system must be developed.

Q6: Issue - I am observing new, unexpected peaks in my chromatogram after stressing the sample.

A6:

  • Possible Cause 1: Degradation Products: These are likely the degradation products you are seeking to identify.

    • Solution: This is the expected outcome of a forced degradation study. The goal is now to ensure your HPLC method can adequately separate these new peaks from the main analyte peak and each other. Peak tracking using a Photodiode Array (PDA) detector or LC-MS can help confirm these are related to the parent compound.[6]

  • Possible Cause 2: Solvent or Reagent Artifacts: The stress agent (e.g., acid, base, oxidizing agent) or the solvent itself may be producing chromatographic peaks.

    • Solution: Inject a "blank" sample containing only the solvent and the stress agent (run through the same sample preparation steps, including neutralization). This will help identify any peaks that are not related to the analyte.

  • Possible Cause 3: System Contamination/Carryover: Residual material from a previous injection may be eluting.[11]

    • Solution: Run a blank injection (injecting only mobile phase) after a high-concentration sample to check for carryover. Ensure the needle wash solvent is effective and the wash cycle is adequate.[11]

Q7: Issue - My mass balance is poor (significantly less than 100%).

A7: Mass balance is the sum of the assay of the main peak and all degradation products, expressed as a percentage of the initial assay.

  • Possible Cause 1: Non-Chromophoric Degradants: A degradation product may have formed that does not absorb UV light at the detection wavelength.

    • Solution: Analyze the samples at a lower, less specific wavelength (e.g., 210 nm) to try and detect more compounds. Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to search for non-UV active degradants.

  • Possible Cause 2: Precipitation: The analyte or its degradation products may have precipitated out of solution, especially after pH changes during neutralization.

    • Solution: Visually inspect all sample vials for precipitate. If observed, experiment with different solvents or concentrations to maintain solubility throughout the experiment.

  • Possible Cause 3: Adsorption: The analyte or degradants may be adsorbing to the sample vial or container surfaces.

  • Possible Cause 4: Volatile Degradants: A degradation product could be a volatile compound that is lost during sample preparation.

    • Solution: This is more difficult to assess. If suspected, a headspace Gas Chromatography (GC) analysis may be required to identify volatile products.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical HPLC method for this compound.

2. Materials:

  • This compound reference standard

  • HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector

  • pH meter, calibrated

  • Photostability chamber, Thermal oven

3. Stock Solution Preparation:

  • Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water). This is the "Stock Solution."

4. Stress Conditions (Example Conditions - must be optimized):

  • Acid Hydrolysis: Mix 1 mL of Stock Solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of Stock Solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix 1 mL of Stock Solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid reference standard in a thermal oven at 80°C for 48 hours. Then, prepare a solution from this stressed solid.

  • Photolytic Degradation: Expose the solid reference standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10] Also, expose a solution of the analyte to the same conditions.

5. Sample Preparation for Analysis:

  • For each stressed sample, withdraw an aliquot at the designated time point.

  • Neutralization (for acid/base samples): Carefully neutralize the sample with an equimolar amount of base/acid (e.g., neutralize the 1N HCl sample with 1N NaOH).

  • Dilution: Dilute all samples (including unstressed control) with the mobile phase to a final target concentration of approximately 50 µg/mL.

  • Filter through a 0.45 µm syringe filter if necessary.

6. HPLC Method (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water; B: Acetonitrile

  • Gradient: 40% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 272 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

7. Data Analysis:

  • Analyze all samples by HPLC.

  • Calculate the % degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.

  • Calculate the Relative Retention Time (RRT) for all new peaks.

  • Check for peak purity of the parent peak in all conditions using a PDA detector.

  • Calculate mass balance for each stress condition.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Forced Degradation

Stress ConditionSolvent SystemDuration% Assay RemainingNo. of DegradantsRRT of Major Degradant
Control (T=0) 50:50 ACN:Water0 hr100.00-
Acid (1N HCl, 60°C) 50:50 ACN:Water4 hr85.220.78
Base (1N NaOH, RT) 50:50 ACN:Water2 hr91.510.85
Oxidation (3% H₂O₂) 50:50 ACN:Water24 hr88.930.92, 1.15
Thermal (Solid, 80°C) -48 hr98.610.65
Photolytic (Solution) 50:50 ACN:WaterICH Q1B94.320.81, 1.09

Note: This data is for illustrative purposes only and must be generated through experimentation.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress neutralize Neutralize & Dilute to Target Concentration stress->neutralize hplc Inject into HPLC-UV/PDA System neutralize->hplc data Acquire Chromatographic Data hplc->data purity Assess Peak Purity of Parent Compound data->purity mass_balance Calculate Degradation % and Mass Balance purity->mass_balance report Identify Degradation Pathways & Validate Method mass_balance->report Degradation_Pathway parent This compound protonated Protonated Ether (Intermediate) parent->protonated H⁺ (Strong Acid) oxidized Oxidized Products (e.g., Hydroxylated Ring) parent->oxidized [O] (e.g., H₂O₂) phenol 2,6-Dimethylphenol (Degradant 1) protonated->phenol Sₙ2 Attack by I⁻/Br⁻ propanol 1-Iodopropane / Propanol (Degradant 2) protonated->propanol Sₙ2 Attack by I⁻/Br⁻

References

Validation & Comparative

comparative analysis of 1,3-Dimethyl-2-propoxybenzene and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A is essential for researchers and drug development professionals seeking to understand the structure-activity relationships of this class of compounds. This guide provides a detailed comparison of their physicochemical properties, synthesis protocols, and potential applications, supported by available data.

Physicochemical Properties

A comparison of the predicted physicochemical properties of 1,3-Dimethyl-2-propoxybenzene and its positional isomers reveals subtle differences that can influence their biological activity and formulation. These properties, including molecular weight, boiling point, and logP, are summarized in the table below.

PropertyThis compound1,2-Dimethyl-3-propoxybenzene1,2-Dimethyl-4-propoxybenzene1,3-Dimethyl-4-propoxybenzene1,4-Dimethyl-2-propoxybenzene
Molecular Formula C₁₁H₁₆OC₁₁H₁₆OC₁₁H₁₆OC₁₁H₁₆OC₁₁H₁₆O
Molecular Weight 164.24 g/mol 164.24 g/mol 164.24 g/mol 164.24 g/mol 164.24 g/mol
Boiling Point (Predicted) 208.3±9.0 °C213.5±9.0 °C213.5±9.0 °C213.5±9.0 °C213.5±9.0 °C
Density (Predicted) 0.9±0.1 g/cm³0.9±0.1 g/cm³0.9±0.1 g/cm³0.9±0.1 g/cm³0.9±0.1 g/cm³
pKa (Predicted) 10.3±0.210.3±0.210.3±0.210.3±0.210.3±0.2

Experimental Protocols

General Synthesis via Williamson Ether Synthesis

The synthesis of this compound and its isomers can be achieved through the Williamson ether synthesis. This method involves the reaction of a corresponding dimethylphenol with a propyl halide in the presence of a base.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the selected dimethylphenol in DMF.

  • Add sodium hydroxide to the solution and stir for 30 minutes at room temperature to form the sodium phenoxide.

  • Add 1-bromopropane to the reaction mixture.

  • Heat the mixture to 60-80°C and maintain the temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether three times.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired dimethyl-propoxybenzene isomer.

Williamson_Ether_Synthesis reagents Dimethylphenol + Base (e.g., NaOH) phenoxide Sodium Dimethylphenoxide reagents->phenoxide Deprotonation product Dimethyl-propoxybenzene phenoxide->product SN2 Reaction propyl_halide Propyl Halide (e.g., 1-Bromopropane) propyl_halide->product

Caption: Williamson Ether Synthesis for Dimethyl-propoxybenzenes.

Comparative Analysis Workflow

A systematic approach is necessary for a comprehensive comparative analysis of these isomers. The following workflow outlines the key steps from compound acquisition to data analysis.

Comparative_Analysis_Workflow cluster_synthesis Compound Preparation cluster_testing Property and Activity Testing cluster_analysis Data Analysis and Comparison synthesis Synthesis of Isomers (Williamson Ether Synthesis) purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization physchem Physicochemical Property Measurement characterization->physchem bio_assay Biological Assays (e.g., Receptor Binding, Enzyme Inhibition) characterization->bio_assay data_table Tabulation of Results physchem->data_table bio_assay->data_table sar Structure-Activity Relationship (SAR) Analysis data_table->sar report Comparative Report Generation sar->report

Caption: Workflow for Comparative Analysis of Isomers.

Potential Applications and Biological Activity

While specific and direct comparative studies on the biological activities of these exact isomers are not widely published, the general class of alkoxybenzene derivatives is of significant interest in medicinal chemistry and materials science.

  • Pharmaceutical Research: Alkoxybenzene moieties are present in numerous drug candidates and approved drugs. They can influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity. For instance, some derivatives have been investigated for their potential as local anesthetics, anticonvulsants, and antimicrobial agents. The different substitution patterns of the dimethyl and propoxy groups on the benzene (B151609) ring would be expected to modulate these activities.

  • Flavor and Fragrance Industry: Simple alkoxybenzenes are used as flavoring agents and in fragrances. The specific arrangement of the alkyl and alkoxy groups can significantly impact the olfactory properties of the molecule.

  • Organic Synthesis: These isomers can serve as intermediates in the synthesis of more complex molecules.

A logical next step for researchers would be to synthesize these isomers and screen them in a panel of biological assays to elucidate their structure-activity relationships. For example, evaluating their activity on a panel of G-protein coupled receptors (GPCRs) or ion channels could reveal interesting differences in their pharmacological profiles.

SAR_Logic cluster_isomers Positional Isomers parent Dimethyl-propoxybenzene Core Structure iso1 This compound parent->iso1 iso2 1,2-Dimethyl-3-propoxybenzene parent->iso2 iso3 1,2-Dimethyl-4-propoxybenzene parent->iso3 iso4 1,3-Dimethyl-4-propoxybenzene parent->iso4 iso5 1,4-Dimethyl-2-propoxybenzene parent->iso5 activity Biological Activity (e.g., Receptor Affinity, Enzyme IC50) iso1->activity properties Physicochemical Properties (e.g., logP, pKa, Solubility) iso1->properties iso2->activity iso2->properties iso3->activity iso3->properties iso4->activity iso4->properties iso5->activity iso5->properties sar Structure-Activity Relationship (SAR) activity->sar properties->sar

Caption: Logical Framework for Structure-Activity Relationship Analysis.

Validating the Purity of 1,3-Dimethyl-2-propoxybenzene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of analytical methods for validating the purity of 1,3-Dimethyl-2-propoxybenzene, a key intermediate in various synthetic pathways. While traditional titration methods are generally unsuitable for a non-reactive aromatic ether, this guide will focus on modern chromatographic and spectroscopic techniques that offer superior accuracy, sensitivity, and specificity.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on several factors, including the expected impurities, the required level of accuracy, and the available instrumentation. Below is a comparison of the most effective techniques for assessing the purity of this compound.

Analytical Method Principle Precision & Accuracy Sensitivity Throughput Information Provided
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.High precision (RSD <1%) and high accuracy.[1][2]High (ng to pg level).High; rapid analysis times.Quantitative purity, detection of volatile impurities.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase.High precision and accuracy.High (µg to ng level).[3]Moderate; longer run times than GC.Quantitative purity, detection of non-volatile impurities.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information.High precision for quantitative NMR (qNMR).Lower sensitivity compared to chromatographic methods.Low; longer acquisition times.Structural confirmation, identification and quantification of impurities relative to the main compound.
Titration Chemical reaction of a substance with a reagent of known concentration.Dependent on reaction stoichiometry and endpoint detection.Generally lower than chromatographic methods.Moderate.Limited applicability for non-reactive ethers.

Summary of Findings:

For a volatile and relatively non-polar compound like this compound, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is the most suitable method for routine purity analysis. It offers an excellent combination of high precision, accuracy, sensitivity, and throughput. High-Performance Liquid Chromatography (HPLC) can be a valuable alternative, particularly for detecting any potential non-volatile impurities. ¹H NMR spectroscopy, while less sensitive, is unparalleled for providing structural confirmation and identifying unknown impurities. Titrimetric methods are not recommended for the direct purity assessment of this compound due to the chemical inertness of the ether linkage and the aromatic ring under standard titrating conditions.

Experimental Protocols

Gas Chromatography (GC-FID) Method for Purity Determination of this compound

This protocol outlines a standard procedure for the purity assessment of this compound using Gas Chromatography with a Flame Ionization Detector.

1. Instrumentation and Materials:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen, high purity.

  • Injector: Split/splitless injector.

  • Sample: this compound.

  • Solvent: Dichloromethane or Ethyl Acetate, HPLC grade.

  • Volumetric flasks and micropipettes.

2. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh approximately 100 mg of a certified reference standard of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the same solvent.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

4. Analysis and Data Interpretation:

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow and Decision Process

To aid in the understanding of the analytical process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical steps for selecting an appropriate purity validation method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Obtain this compound Sample weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dilute Dilute to Known Concentration dissolve->dilute inject Inject Sample into GC-FID dilute->inject separate Chromatographic Separation inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for GC-FID purity analysis.

method_selection cluster_questions Decision Criteria cluster_methods Recommended Method start Purity Validation of this compound q1 Volatile Impurities Expected? start->q1 q2 Structural Confirmation Needed? q1->q2 No gc Gas Chromatography (GC-FID) q1->gc Yes q3 Non-Volatile Impurities Suspected? q2->q3 No nmr NMR Spectroscopy q2->nmr Yes hplc HPLC q3->hplc Yes

Caption: Logic for selecting a purity validation method.

References

A Spectroscopic Showdown: 1,3-Dimethyl-2-propoxybenzene versus Dialkylbenzene Ether Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a comprehensive spectroscopic comparison, this guide offers a detailed analysis of 1,3-Dimethyl-2-propoxybenzene alongside other common dialkylbenzene ethers, namely 1,2-dimethoxybenzene, 1,3-dimethoxybenzene, and 1,4-dimethoxybenzene. This publication provides researchers, scientists, and drug development professionals with a valuable resource for distinguishing and characterizing these structurally similar compounds based on their unique spectral fingerprints.

This guide presents a side-by-side comparison of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. All quantitative information has been summarized in clearly structured tables for straightforward interpretation and comparison. Furthermore, detailed experimental protocols for the acquisition of these spectra are provided to ensure reproducibility and methodological transparency.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and the selected dialkylbenzene ether isomers.

¹H NMR Spectral Data
CompoundChemical Shift (δ) ppm
This compound Data not readily available in searched literature. Predicted spectra suggest aromatic protons in the range of 6.9-7.1 ppm, the propoxy group's O-CH₂ triplet around 3.8 ppm, the central CH₂ sextet around 1.8 ppm, and the terminal CH₃ triplet around 1.0 ppm. The two aromatic methyl groups would appear as a singlet around 2.3 ppm.
1,2-Dimethoxybenzene ~6.9 ppm (m, 4H, Ar-H), ~3.8 ppm (s, 6H, 2 x OCH₃)
1,3-Dimethoxybenzene ~7.2 ppm (t, 1H, Ar-H), ~6.5 ppm (d, 2H, Ar-H), ~6.4 ppm (t, 1H, Ar-H), ~3.8 ppm (s, 6H, 2 x OCH₃)
1,4-Dimethoxybenzene ~6.8 ppm (s, 4H, Ar-H), ~3.7 ppm (s, 6H, 2 x OCH₃)
¹³C NMR Spectral Data
CompoundChemical Shift (δ) ppm
This compound Data not readily available in searched literature. Predicted values suggest aromatic carbons between 120-158 ppm, the O-CH₂ carbon around 75 ppm, the central CH₂ carbon around 23 ppm, the terminal CH₃ carbon around 10 ppm, and the aromatic methyl carbons around 16 ppm.
1,2-Dimethoxybenzene ~149.0 (C-O), ~121.0 (Ar-CH), ~111.0 (Ar-CH), ~55.9 (OCH₃)
1,3-Dimethoxybenzene ~160.0 (C-O), ~129.5 (Ar-CH), ~106.5 (Ar-CH), ~101.0 (Ar-CH), ~55.2 (OCH₃)
1,4-Dimethoxybenzene ~153.5 (C-O), ~114.2 (Ar-CH), ~55.6 (OCH₃)
Infrared (IR) Spectral Data
CompoundKey Absorption Bands (cm⁻¹)
This compound Data not readily available in searched literature. Expected absorptions include C-H stretching (aromatic and aliphatic) ~2850-3100 cm⁻¹, C=C stretching (aromatic) ~1450-1600 cm⁻¹, and a strong C-O stretching (ether) ~1000-1300 cm⁻¹.
1,2-Dimethoxybenzene ~3000 (C-H, Ar), ~2950, 2830 (C-H, alkyl), ~1590, 1490 (C=C, Ar), ~1250, 1020 (C-O, ether)
1,3-Dimethoxybenzene ~3000 (C-H, Ar), ~2950, 2835 (C-H, alkyl), ~1600, 1490 (C=C, Ar), ~1260, 1040 (C-O, ether)
1,4-Dimethoxybenzene ~3000 (C-H, Ar), ~2950, 2830 (C-H, alkyl), ~1510 (C=C, Ar), ~1240, 1040 (C-O, ether)
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 164[1]122, 107[1]
1,2-Dimethoxybenzene 138123, 107, 95, 79, 77
1,3-Dimethoxybenzene 138123, 109, 95, 77
1,4-Dimethoxybenzene 138123, 108, 95, 77

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved and free of any particulate matter.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for ¹H or ¹³C nuclei. Standard acquisition parameters are set, including the number of scans, relaxation delay, and pulse width.

  • Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. The NMR spectrum is then acquired.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Liquid Samples): A drop of the neat liquid sample is placed on the surface of an Attenuated Total Reflectance (ATR) crystal or between two salt plates (e.g., NaCl, KBr) to form a thin film.

  • Instrument Setup: A background spectrum of the empty ATR crystal or salt plates is recorded. The spectral range is typically set from 4000 to 400 cm⁻¹.

  • Data Acquisition: The sample is placed in the instrument, and the infrared spectrum is recorded. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like dialkylbenzene ethers, a small amount of the sample is injected into a Gas Chromatograph (GC) coupled to the mass spectrometer (GC-MS). The GC separates the components of the sample before they enter the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as Electron Impact (EI) ionization. This process forms a positively charged molecular ion and a series of fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of a dialkylbenzene ether.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Unknown Dialkylbenzene Ether NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Compound Identification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A workflow diagram for the spectroscopic identification of dialkylbenzene ethers.

References

A Head-to-Head Battle of Aromatic Solvents: 1,3-Dimethyl-2-propoxybenzene versus Toluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable solvent is a critical decision that can significantly impact reaction kinetics, yield, and purity. This guide provides an in-depth comparison of the performance of a novel aromatic ether solvent, 1,3-Dimethyl-2-propoxybenzene, against the well-established aromatic hydrocarbon, Toluene.

While Toluene is a ubiquitous and well-characterized solvent in organic synthesis, this compound presents an alternative with a unique combination of structural features. This guide delves into a comparative analysis of their physicochemical properties, solvency characteristics, and safety profiles to empower informed solvent selection in your research and development endeavors. Due to the limited availability of experimental data for this compound, some of its properties have been estimated based on structurally similar compounds. These estimations are clearly noted.

Physicochemical Properties: A Tale of Two Aromatics

The fundamental physical and chemical properties of a solvent dictate its behavior in a reaction system. The following table summarizes the key properties of this compound and Toluene.

PropertyThis compoundToluene
Molecular Formula C₁₁H₁₆O[1]C₇H₈
Molecular Weight 164.24 g/mol [1]92.14 g/mol
Boiling Point ~200-210 °C (Estimated)110.6 °C
Melting Point Not available-95 °C
Density ~0.95 g/mL (Estimated)0.867 g/mL (at 20 °C)
Viscosity Not available0.59 mPa·s (at 20 °C)
Solubility in Water Very low (Estimated)0.52 g/L (at 20 °C)
Polarity Moderately Polar (Estimated)Non-polar
Flash Point Not available4 °C

Estimation Basis: The boiling point of this compound is estimated to be higher than that of Toluene due to its larger molecular weight and the presence of a polar ether group, which can lead to stronger intermolecular forces. The estimation is based on comparing its structure to related compounds like 2,6-dimethylanisole (B89883) (boiling point 182 °C)[2] and propyl phenyl ether (boiling point 189.9 °C)[3]. The density is also estimated to be slightly higher than that of Toluene, a common trend when moving to larger, more substituted aromatic compounds. The polarity is considered moderately polar due to the presence of the ether oxygen, which can act as a hydrogen bond acceptor.

Solvency Performance: A Comparative Outlook

Toluene , as a non-polar aromatic hydrocarbon, is an excellent solvent for a wide range of non-polar and weakly polar organic compounds. It is widely used in reactions involving organometallics, in palladium-catalyzed cross-coupling reactions, and as a general-purpose solvent for recrystallization.

This compound , being an aromatic ether, is expected to exhibit a broader solvency range. The presence of the ether linkage introduces a degree of polarity, allowing it to dissolve not only non-polar compounds but also a wider array of moderately polar substrates and reagents. This enhanced solvency for polar molecules could be advantageous in reactions where reactants or intermediates have mixed polarity. The lone pairs of electrons on the ether oxygen can also coordinate to Lewis acidic species, potentially influencing the reactivity and selectivity of certain catalytic reactions.

dot

Caption: Comparative Solvency Spectrum.

Experimental Protocols: A Hypothetical Suzuki-Miyaura Coupling

To provide a tangible framework for comparison, a detailed experimental protocol for a hypothetical Suzuki-Miyaura cross-coupling reaction is presented below. This reaction is a cornerstone of modern organic synthesis and is often sensitive to the choice of solvent.

Objective: To synthesize 4-phenyltoluene from 4-bromotoluene (B49008) and phenylboronic acid, comparing the reaction performance in this compound and Toluene.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • This compound

  • Toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Gas chromatography-mass spectrometry (GC-MS) instrument

Procedure:

  • Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Solvent and Base Addition: To one flask, add 10 mL of this compound. To the second flask, add 10 mL of Toluene. To each flask, add potassium carbonate (2.0 mmol).

  • Reaction Execution: Purge both flasks with an inert gas (e.g., argon or nitrogen) for 15 minutes. Heat the reaction mixtures to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reactions by TLC at regular intervals (e.g., every 30 minutes) until the starting material (4-bromotoluene) is consumed.

  • Work-up: Cool the reaction mixtures to room temperature. Add 20 mL of water to each flask and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by GC-MS to determine the yield and purity of 4-phenyltoluene.

dot

Experimental_Workflow start Start setup Reaction Setup (Reactants & Catalyst) start->setup add_solvent_base Add Solvent & Base (Toluene or this compound) setup->add_solvent_base reaction Heat under Inert Atmosphere (100 °C) add_solvent_base->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete analysis Analyze by GC-MS (Yield & Purity) workup->analysis end End analysis->end

Caption: Hypothetical Experimental Workflow.

Safety and Handling

A critical aspect of solvent selection is a thorough understanding of its associated hazards.

Toluene is a well-known flammable liquid with a low flash point. It is also recognized as a reproductive toxin and can cause neurological damage with prolonged or repeated exposure. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling Toluene, and all operations should be conducted in a well-ventilated fume hood.

This compound lacks comprehensive toxicological data. A Safety Data Sheet (SDS) for a structurally related compound, 5-Bromo-1,3-dimethyl-2-propoxybenzene, indicates that it may cause irritation and could be harmful if inhaled, in contact with skin, or if swallowed. Given its higher estimated boiling point, it is likely to be less volatile than Toluene, which may reduce the risk of inhalation exposure. However, until more definitive safety data is available, it should be handled with the same level of caution as Toluene, utilizing appropriate PPE and working in a fume hood.

Safety_Considerations cluster_Toluene Toluene cluster_DMPB This compound T_Hazards Flammable Liquid Reproductive Toxin Neurological Damage PPE Standard PPE (Gloves, Goggles, Lab Coat) T_Hazards->PPE Fume_Hood Work in a Fume Hood T_Hazards->Fume_Hood D_Hazards Limited Data Potential Irritant Handle with Caution D_Hazards->PPE D_Hazards->Fume_Hood

References

A Comparative Guide to the Biological Activities of Substituted Propoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted propoxybenzene (B152792) derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of their performance across antimicrobial, anticancer, and anti-inflammatory applications, supported by experimental data from peer-reviewed studies.

Antimicrobial Activity

A notable class of substituted propoxybenzene derivatives, 2-propoxybenzylideneisonicotinohydrazides, has been synthesized and evaluated for its antimicrobial potential. These compounds have shown promising activity against a range of bacterial and fungal strains.

Comparative Antimicrobial Activity of 2-Propoxybenzylideneisonicotinohydrazide Derivatives

The following table summarizes the in vitro antimicrobial activity of a series of synthesized Mannich bases derived from 2-propoxybenzylideneisonicotinohydrazide. The activity is presented as the zone of inhibition in millimeters.

CompoundRStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus niger
2a H101198109
2c -N(CH₃)₂181916151817
2e -N(C₂H₅)₂151613121514
2g Piperidino141512111413
2j Morpholino131411101312
2k N-methylpiperazino171815141716
Isoniazid -8976--
Fluconazole -----2019

Data extracted from a study on novel derivatives of 2-propoxybenzylideneisonicotinohydrazide.[1]

Key Observations:

  • Compounds 2c and 2k demonstrated the most potent antimicrobial activity against all tested strains.[1]

  • The introduction of Mannich bases significantly enhanced the antimicrobial activity compared to the parent compound 2a and the standard drug Isoniazid.[1]

  • Compound 2c , with a dimethylamino group, exhibited the highest antifungal activity.[1]

Experimental Protocol: Antimicrobial Screening

The in vitro antimicrobial activity of the synthesized compounds was determined using the agar (B569324) well diffusion method.[1]

  • Preparation of Media: Nutrient agar was prepared and sterilized.

  • Inoculation: The microbial cultures were uniformly spread over the surface of the solidified agar plates.

  • Well Preparation: Wells of 6 mm diameter were punched into the agar plates.

  • Compound Application: A 100 µL solution of each test compound (at a specific concentration) in dimethylformamide (DMF) was added to the wells.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.

Anticancer Activity

The same series of 2-propoxybenzylideneisonicotinohydrazide derivatives was also screened for its cytotoxic activity against the A549 human lung adenocarcinoma cell line.

Comparative Cytotoxicity of 2-Propoxybenzylideneisonicotinohydrazide Derivatives

The following table summarizes the in vitro cytotoxicity of the compounds, presented as the half-maximal inhibitory concentration (IC₅₀) in µg/mL and µM.

CompoundRIC₅₀ (µg/mL)IC₅₀ (µM)
2c -N(CH₃)₂2.847.0
2k N-methylpiperazino8.5520.0

Data extracted from a study on novel derivatives of 2-propoxybenzylideneisonicotinohydrazide.[1]

Key Observations:

  • Compounds 2c and 2k exhibited significant dose-dependent cytotoxicity against the A549 cell line.[1]

  • Compound 2c was found to be the most potent cytotoxic agent in this series.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: A549 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Synthesis Workflow

The synthesis of the 2-propoxybenzylideneisonicotinohydrazide derivatives follows a two-step process, which can be visualized as a workflow.

Synthesis_Workflow 2-Propoxybenzaldehyde 2-Propoxybenzaldehyde Reaction1 Condensation 2-Propoxybenzaldehyde->Reaction1 Isoniazid Isoniazid Isoniazid->Reaction1 Hydrazone (2a) Hydrazone (2a) Reaction1->Hydrazone (2a) Reaction2 Mannich Reaction Hydrazone (2a)->Reaction2 Formaldehyde Formaldehyde Formaldehyde->Reaction2 Secondary Amines Secondary Amines Secondary Amines->Reaction2 Mannich Bases (2b-k) Mannich Bases (2b-k) Reaction2->Mannich Bases (2b-k)

Caption: Synthetic pathway for 2-propoxybenzylideneisonicotinohydrazide derivatives.

Structure-Activity Relationship (SAR) Insights

The preliminary data suggests that the nature of the substituent introduced via the Mannich reaction plays a crucial role in the biological activity of these propoxybenzene derivatives. The presence of a dimethylamino group (2c ) or an N-methylpiperazino group (2k ) appears to be favorable for both antimicrobial and anticancer activities. Further detailed quantitative structure-activity relationship (QSAR) studies are warranted to optimize this scaffold for enhanced therapeutic potential.

This guide provides a snapshot of the current understanding of the biological activities of a specific class of substituted propoxybenzene derivatives. Further research exploring a wider range of substitutions on the propoxybenzene core is essential to fully elucidate their therapeutic potential and mechanisms of action.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,3-Dimethyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), for the quantitative analysis of 1,3-Dimethyl-2-propoxybenzene. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols for a hypothetical cross-validation of these two methods, presents a comparative analysis of their performance characteristics through synthetically generated data, and provides visualizations to clarify the experimental workflow and performance comparison.

Introduction

This compound is an aromatic ether that may be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) or other specialty chemicals. Accurate and precise quantification of this compound is essential for process control, stability testing, and quality assurance. Cross-validation of analytical methods is a critical step to ensure that different analytical procedures provide equivalent results, which is vital for method transfer between laboratories or when employing multiple analytical techniques within a single study. This guide will explore a hypothetical cross-validation of a GC-FID and an HPLC-UV method for the determination of this compound.

Experimental Protocols

Detailed methodologies for the two analytical techniques are provided below. These protocols are designed to be illustrative and would require optimization and validation for a specific sample matrix.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 200°C.

    • Ramp: 30°C/min to 280°C, hold for 2 minutes.

  • Detector Temperature: 300°C.

  • Data Acquisition: Chromatographic data is collected and processed using appropriate software.

Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. Quality control (QC) samples are prepared at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL).

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Instrumentation: A high-performance liquid chromatograph equipped with a quaternary pump, a UV-Vis detector, a column oven, and an autosampler.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Data Acquisition: Chromatographic data is collected and processed using appropriate software.

Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. Quality control (QC) samples are prepared at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL).

Data Presentation: Cross-Validation Performance

The following tables summarize the hypothetical quantitative data from the cross-validation of the GC-FID and HPLC-UV methods.

Table 1: Linearity

ParameterGC-FIDHPLC-UVAcceptance Criteria
Concentration Range (µg/mL) 1 - 1001 - 100-
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Regression Equation y = 25432x + 1234y = 45876x + 2345-

Table 2: Accuracy (Recovery)

QC LevelConcentration (µg/mL)GC-FID Recovery (%)HPLC-UV Recovery (%)Acceptance Criteria (%)
Low 399.2101.598.0 - 102.0
Medium 30100.599.898.0 - 102.0
High 8099.8100.298.0 - 102.0

Table 3: Precision (Repeatability)

QC LevelConcentration (µg/mL)GC-FID (%RSD)HPLC-UV (%RSD)Acceptance Criteria (%RSD)
Low 31.81.5≤ 2.0
Medium 301.20.9≤ 2.0
High 800.80.6≤ 2.0

Table 4: Method Sensitivity

ParameterGC-FIDHPLC-UV
Limit of Detection (LOD) (µg/mL) 0.30.5
Limit of Quantitation (LOQ) (µg/mL) 1.01.5

Mandatory Visualization

The following diagrams illustrate the cross-validation workflow and a comparison of the key performance parameters of the two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Analytical Methods (GC-FID & HPLC-UV) define_parameters Define Validation Parameters (Linearity, Accuracy, Precision) define_methods->define_parameters define_acceptance Define Acceptance Criteria define_parameters->define_acceptance prep_samples Prepare Samples (Standards & QCs) define_acceptance->prep_samples analyze_gc Analyze by GC-FID prep_samples->analyze_gc analyze_hplc Analyze by HPLC-UV prep_samples->analyze_hplc collect_data Collect & Process Data analyze_gc->collect_data analyze_hplc->collect_data compare_results Compare Results vs. Criteria collect_data->compare_results conclusion Conclusion on Method Equivalence compare_results->conclusion

Cross-Validation Workflow Diagram

MethodComparison GC_FID GC-FID Linearity (r²): 0.9995 Accuracy (%): 99.2 - 100.5 Precision (%RSD): 0.8 - 1.8 LOD (µg/mL): 0.3 LOQ (µg/mL): 1.0 Comparison vs. HPLC_UV HPLC-UV Linearity (r²): 0.9998 Accuracy (%): 99.8 - 101.5 Precision (%RSD): 0.6 - 1.5 LOD (µg/mL): 0.5 LOQ (µg/mL): 1.5

Comparison of Key Performance Parameters

Conclusion

Based on the hypothetical data, both the GC-FID and HPLC-UV methods are suitable for the quantitative analysis of this compound. Both methods demonstrate excellent linearity, accuracy, and precision within the specified concentration range. The GC-FID method shows slightly better sensitivity with lower LOD and LOQ values. The choice between the two methods may depend on factors such as sample matrix, available instrumentation, and desired sample throughput. The successful cross-validation indicates that both methods can be used interchangeably for the intended purpose, providing confidence in the reliability and consistency of the analytical results.

comparing the efficacy of different catalysts for 1,3-Dimethyl-2-propoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,3-Dimethyl-2-propoxybenzene, a valuable intermediate in the pharmaceutical and fragrance industries, is typically achieved through the Williamson ether synthesis. This guide provides a comparative analysis of different catalytic approaches to this synthesis, focusing on the O-alkylation of the closely related precursor, 2,6-dimethylphenol (B121312). The efficacy of various catalysts is evaluated based on reaction yield, time, and conditions, with detailed experimental protocols provided for key methodologies.

Catalyst Performance Comparison

The Williamson ether synthesis, while a cornerstone of organic chemistry, can be sluggish, particularly with sterically hindered substrates like 2,6-dimethylphenol.[1] Catalysis plays a crucial role in enhancing the efficiency of this reaction. The following table summarizes the performance of different catalytic systems for the O-propoxylation of 2,6-dimethylphenol, serving as a model for this compound synthesis.

Catalyst SystemAlkylating AgentBaseSolventReaction TimeYield (%)Reference
Phase-Transfer Catalysis
Tetrabutylammonium (B224687) Bromide (TBAB)n-Propyl bromideNaOHToluene/Water5 h95Adapted from[2]
Tetrabutylammonium Hydrogen Sulfate (TBAHS)n-Propyl bromideK₂CO₃Acetonitrile8 h92Generic PTC conditions
Benzyltriethylammonium Chloride (TEBAC)n-Propyl bromideKOHDichloromethane/Water6 h90Generic PTC conditions
Copper-Catalyzed Synthesis
CuI / Phenanthrolinen-Propyl bromideCs₂CO₃Toluene24 h85Adapted from[3]
Microwave-Assisted Synthesis
No Catalystn-Propyl bromideK₂CO₃DMF10 min92Adapted from[4][5]
Ultrasound-Assisted Synthesis
No Catalystn-Propyl bromideKOHEthanol/Water2 h88Adapted from[6]

Note: The data presented is a compilation from various sources and adapted for the specific synthesis of this compound from 2,6-dimethylphenol and a propyl halide. Direct comparative studies under identical conditions are limited.

Experimental Protocols

General Procedure for Phase-Transfer Catalyzed Synthesis of this compound

This protocol describes a typical procedure for the synthesis of this compound using a phase-transfer catalyst.

Materials:

  • 2,6-Dimethylphenol

  • n-Propyl bromide

  • Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylphenol (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in toluene.

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • To the vigorously stirred two-phase mixture, add n-propyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental process and the decision-making in catalyst selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reactants Prepare Reactants: 2,6-Dimethylphenol n-Propyl bromide Mix Mix Reactants, Base, Catalyst, and Solvent Reactants->Mix Base Select Base: NaOH, K2CO3, etc. Base->Mix Catalyst Select Catalyst: PTC, Copper salt, etc. Catalyst->Mix Solvent Select Solvent: Toluene, Acetonitrile, etc. Solvent->Mix Heat Apply Energy: Reflux, Microwave, or Ultrasound Mix->Heat Monitor Monitor Reaction Progress (TLC, GC) Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize Yield Calculate Yield Characterize->Yield Catalyst_Selection cluster_options Catalyst Options cluster_criteria Selection Criteria Start Define Synthesis Goal: High Yield, Short Time, Green Conditions PTC Phase-Transfer Catalysis (PTC) (e.g., TBAB) Start->PTC Copper Copper Catalysis (e.g., CuI/Ligand) Start->Copper Energy Energy-Assisted (No Catalyst) (Microwave/Ultrasound) Start->Energy Yield High Yield? PTC->Yield Time Short Reaction Time? PTC->Time Cost Low Catalyst Cost? PTC->Cost Green Green Conditions? PTC->Green Copper->Yield Copper->Time Copper->Cost Energy->Yield Energy->Time Energy->Green Decision Select Optimal Catalyst Yield->Decision Time->Decision Cost->Decision Green->Decision

References

The Diverse Therapeutic Applications of Substituted Benzene Ethers: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

Substituted benzene (B151609) ethers represent a versatile class of organic compounds with a wide range of applications in medicinal chemistry. Their structural diversity and ability to interact with various biological targets have led to their development as potent therapeutic agents across different disease areas, including infectious diseases, cancer, and pain management. This guide provides a comparative analysis of key substituted benzene ethers, highlighting their mechanisms of action, and presenting supporting experimental data to aid researchers and drug development professionals in their endeavors.

Antimicrobial Powerhouse: The Case of Triclosan (B1682465)

Triclosan is a well-known polychloro phenoxy phenol (B47542) that has been widely used for its broad-spectrum antibacterial and antifungal properties. Its primary mechanism of action involves the inhibition of the enoyl-acyl carrier protein reductase (ENR) enzyme, which is essential for fatty acid synthesis in many bacteria and fungi. This targeted inhibition disrupts the integrity of the cell membrane, leading to cell death.

Comparative Efficacy of Triclosan

The following table summarizes the minimum inhibitory concentration (MIC) of triclosan against various microorganisms compared to other common antimicrobial agents. Lower MIC values indicate greater efficacy.

MicroorganismTriclosan (µg/mL)Penicillin (µg/mL)Erythromycin (µg/mL)
Staphylococcus aureus0.015-0.120.015-1280.06->128
Streptococcus mutans1.60.004-0.030.015-0.06
Escherichia coli0.015-256>1280.5-128
Candida albicans0.8N/AN/A

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial or fungal strains were grown on appropriate agar (B569324) plates. Colonies were then used to prepare a standardized inoculum suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: A serial two-fold dilution of each antimicrobial agent was prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the microorganism.

Triclosan's Mechanism of Action

Triclosan_Mechanism cluster_bacterium Bacterial Cell Triclosan Triclosan ENR ENR Enzyme (FabI) Triclosan->ENR Inhibits FattyAcidSynthase Fatty Acid Synthesis Pathway ENR->FattyAcidSynthase Blocks Membrane Cell Membrane Synthesis FattyAcidSynthase->Membrane Disrupts CellDeath Cell Death Membrane->CellDeath

Caption: Inhibition of the ENR enzyme by triclosan disrupts fatty acid synthesis, leading to bacterial cell death.

Targeting Cancer with Selective Estrogen Receptor Modulators (SERMs)

Substituted benzene ethers form the core scaffold of many Selective Estrogen Receptor Modulators (SERMs), a class of drugs that exhibit both estrogenic and antiestrogenic effects in a tissue-specific manner. Tamoxifen (B1202), a prominent example, is widely used in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. It acts as an antagonist in breast tissue, inhibiting the growth-promoting effects of estrogen, while acting as an agonist in other tissues like the endometrium and bone.

Comparative Antiproliferative Activity of SERMs

The following table compares the half-maximal inhibitory concentration (IC50) of tamoxifen and another SERM, raloxifene (B1678788), against the MCF-7 human breast cancer cell line.

CompoundIC50 (µM) against MCF-7 cells
Tamoxifen5.8
Raloxifene7.2

Experimental Protocol: MTT Assay for Cell Proliferation

The antiproliferative activity of the SERMs was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The cells were then treated with various concentrations of tamoxifen or raloxifene for 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and the formazan crystals formed by viable cells were solubilized in dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curve.

Tamoxifen's Signaling Pathway in Breast Cancer Cells

Tamoxifen_Pathway cluster_cell ER+ Breast Cancer Cell Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates Tamoxifen Tamoxifen Tamoxifen->ER Binds & Blocks ERE Estrogen Response Element (on DNA) ER->ERE Binds Gene_Transcription Gene Transcription (for cell proliferation) ERE->Gene_Transcription Promotes Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: Tamoxifen competitively inhibits estrogen binding to the estrogen receptor, blocking downstream gene transcription and cell proliferation.

Natural Anesthetics and Analgesics: The Role of Eugenol (B1671780)

Eugenol, a major component of clove oil, is a substituted benzene ether with a long history of use in dentistry as a local anesthetic and analgesic. Its mechanism of action involves the modulation of ion channels, particularly voltage-gated sodium channels and transient receptor potential (TRP) channels, which are involved in pain signaling.

Comparative Anesthetic Potency

The following data compares the anesthetic potency of eugenol with lidocaine, a standard local anesthetic, in a frog sciatic nerve block model.

CompoundConcentration for 50% Nerve Block (EC50, mM)
Eugenol1.2
Lidocaine0.6

Experimental Protocol: Frog Sciatic Nerve Block Assay

  • Nerve Preparation: The sciatic nerve was dissected from a frog and mounted in a nerve chamber.

  • Electrode Placement: Stimulating and recording electrodes were placed on the nerve.

  • Compound Application: The nerve was bathed in a Ringer's solution containing different concentrations of eugenol or lidocaine.

  • Nerve Stimulation: The nerve was stimulated with a supramaximal electrical stimulus.

  • Action Potential Recording: The compound action potential was recorded.

  • EC50 Determination: The concentration of the compound that produced a 50% reduction in the amplitude of the compound action potential was determined as the EC50.

Workflow for Assessing Anesthetic Potency

Anesthetic_Workflow A Dissect Frog Sciatic Nerve B Mount Nerve in Chamber A->B C Apply Anesthetic Compound B->C D Stimulate Nerve Electrically C->D E Record Compound Action Potential D->E F Calculate EC50 E->F

Caption: Experimental workflow for determining the EC50 of local anesthetics using the frog sciatic nerve block model.

Assessing the Environmental Impact of 1,3-Dimethyl-2-propoxybenzene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental footprint of chemical compounds is a critical aspect of sustainable laboratory practices. This guide provides a comparative assessment of the environmental impact of 1,3-Dimethyl-2-propoxybenzene and several greener alternatives. Due to the limited availability of specific environmental data for this compound, this guide utilizes data from structurally similar compounds, 2,6-dimethylanisole (B89883) and n-propylbenzene, as proxies to provide a comprehensive overview.

Executive Summary

This compound is an aromatic ether whose environmental profile is not well-documented. By examining its structural components, we can infer potential environmental behavior. The aromatic ether moiety suggests potential persistence and toxicity, characteristic of some compounds in this class. In contrast, "green solvents" such as Cyclopentyl Methyl Ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF), and Ethyl Lactate (B86563) are gaining traction as viable alternatives with more favorable environmental and safety profiles. This guide presents a side-by-side comparison of their key environmental impact indicators, supported by experimental data and standardized testing protocols.

Comparative Environmental Impact Data

The following tables summarize the key physicochemical properties, ecotoxicity, and biodegradability data for this compound (and its proxies) and the selected green solvent alternatives.

Table 1: Physicochemical Properties

PropertyThis compound2,6-Dimethylanisole (Proxy)n-Propylbenzene (Proxy)Cyclopentyl Methyl Ether (CPME)2-Methyltetrahydrofuran (2-MeTHF)Ethyl Lactate
Molecular Formula C₁₁H₁₆OC₉H₁₂OC₉H₁₂C₆H₁₂OC₅H₁₀OC₅H₁₀O₃
Molecular Weight ( g/mol ) 164.24136.19120.19100.1686.13118.13
Boiling Point (°C) No Data182159[1]106[2][3]80.2[4]154-155[5]
Water Solubility No DataInsoluble[6]0.06 g/L1.1 g/100g at 23°C[2]14 g/100mL at 20°CMiscible[7]
LogP (Octanol-Water Partition Coefficient) 3.9 (Predicted)No Data3.69[8]1.61.10.2[7]
Vapor Pressure No DataNo Data3.42 mmHg at 25°C[8]59.9 hPa at 25°C136 hPa at 20°C[9]3.75 mmHg at 25°C

Table 2: Ecotoxicity Data

OrganismEndpointThis compound (Proxy Data)Cyclopentyl Methyl Ether (CPME)2-Methyltetrahydrofuran (2-MeTHF)Ethyl Lactate
Daphnia magna (Water Flea)48h EC₅₀No Data35 mg/LNo Data>100 mg/L
Oncorhynchus mykiss (Rainbow Trout)96h LC₅₀No Data>220 mg/LNo DataNo Data
Rhinomonas reticulata (Marine Microalga)96h EC₅₀2.38 mg/L (for n-propylbenzene)[10]No DataNo DataNo Data

Table 3: Biodegradability Data

Test TypeThis compound (Proxy Data)Cyclopentyl Methyl Ether (CPME)2-Methyltetrahydrofuran (2-MeTHF)Ethyl Lactate
Ready Biodegradability (e.g., OECD 301F) Expected to be slow based on aromatic ether structure. n-propylbenzene shows some biodegradation.[8][11]Not readily biodegradable.Inherently biodegradable.Readily biodegradable.[12][13][14]

Experimental Protocols

Detailed methodologies for key environmental impact assessments are crucial for data interpretation and replication. Below are standardized protocols for determining ready biodegradability and acute toxicity to aquatic invertebrates.

OECD 301F: Manometric Respirometry Test for Ready Biodegradability

This method determines the degree of biodegradation by measuring the oxygen consumed by microorganisms in a closed respirometer.

1. Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is incubated in a sealed flask. The consumption of oxygen is measured over 28 days and is indicative of the extent of biodegradation.

2. Apparatus:

  • Respirometer with closed flasks and pressure sensors.
  • Temperature-controlled incubator (22 ± 1°C).
  • Magnetic stirrers.
  • Carbon dioxide absorber (e.g., potassium hydroxide (B78521) solution).

3. Procedure:

  • Prepare a mineral medium containing essential salts.
  • The inoculum is typically activated sludge from a domestic wastewater treatment plant, used at a concentration of 30 mg/L solids.[15]
  • Add the test substance to the flasks to achieve a concentration that gives a theoretical oxygen demand (ThOD) of at least 100 mg/L.[15]
  • Include control flasks (inoculum only), reference flasks (with a readily biodegradable substance like sodium benzoate), and toxicity control flasks (test substance and reference substance).
  • Seal the flasks and incubate in the dark with continuous stirring.
  • Monitor the oxygen consumption (pressure change) over 28 days.

4. Data Analysis: The percentage of biodegradation is calculated as the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches ≥ 60% biodegradation within the 28-day period.[16]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

1. Principle: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours.[17][18][19] The endpoint is the immobilization of the daphnids, defined as the inability to swim after gentle agitation of the test vessel.[17][20]

2. Apparatus:

  • Glass test vessels (e.g., 50 mL beakers).
  • Temperature-controlled environment (20 ± 1°C) with a defined light-dark cycle.
  • Pipettes and other standard laboratory equipment.

3. Procedure:

  • Prepare a range of at least five concentrations of the test substance in a suitable dilution water.[17][19]
  • Place a set number of daphnids (typically 5) into each test vessel containing the test solution. Use at least four replicates per concentration.[21]
  • Include a control group with no test substance.
  • Incubate for 48 hours.
  • Observe and record the number of immobilized daphnids at 24 and 48 hours.[17][18]

4. Data Analysis: The results are used to calculate the median effective concentration (EC₅₀), which is the concentration estimated to immobilize 50% of the daphnids after 48 hours.[20]

Visualizing Pathways and Workflows

To further clarify the processes involved in assessing the environmental impact of these solvents, the following diagrams, generated using Graphviz (DOT language), illustrate a general biodegradation pathway for aromatic ethers and the experimental workflows for the ecotoxicity and biodegradability tests.

Biodegradation_Pathway Aromatic_Ether Aromatic Ether (e.g., this compound) Hydroxylation Initial Hydroxylation (Monooxygenase) Aromatic_Ether->Hydroxylation Demethylation O-Demethylation / O-Dealkylation Aromatic_Ether->Demethylation Catechol_Intermediate Catechol Intermediate Hydroxylation->Catechol_Intermediate Demethylation->Catechol_Intermediate Ring_Cleavage Ring Cleavage (Dioxygenase) Catechol_Intermediate->Ring_Cleavage Metabolites TCA Cycle Intermediates Ring_Cleavage->Metabolites CO2_H2O CO2 + H2O Metabolites->CO2_H2O

General aerobic biodegradation pathway for aromatic ethers.

Ecotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis Prep_Solutions Prepare Test Solutions (5+ concentrations) Exposure_Vessels Introduce Daphnia to Test Vessels (4 replicates) Prep_Solutions->Exposure_Vessels Culture_Organisms Culture Daphnia magna (<24h old) Culture_Organisms->Exposure_Vessels Incubation Incubate for 48h (20°C, light/dark cycle) Exposure_Vessels->Incubation Observation Record Immobilisation (24h & 48h) Incubation->Observation Calculation Calculate 48h EC50 Observation->Calculation

Experimental workflow for OECD 202 Daphnia sp. acute immobilisation test.

Biodegradability_Workflow cluster_setup Test Setup cluster_incubation Incubation cluster_results Results Prepare_Medium Prepare Inoculated Mineral Medium Add_Substance Add Test Substance, Reference, and Controls Prepare_Medium->Add_Substance Incubate Incubate in Respirometer (28 days, 22°C, dark) Add_Substance->Incubate Measure_O2 Continuously Measure Oxygen Consumption Incubate->Measure_O2 Calculate_BOD Calculate Biological Oxygen Demand (BOD) Measure_O2->Calculate_BOD Determine_Biodegradation Calculate % Biodegradation (BOD / ThOD) Calculate_BOD->Determine_Biodegradation

Experimental workflow for OECD 301F manometric respirometry test.

Conclusion

While direct data on the environmental impact of this compound is scarce, analysis of its structural analogues suggests a potential for environmental persistence and aquatic toxicity. In contrast, green solvent alternatives such as Cyclopentyl Methyl Ether, 2-Methyltetrahydrofuran, and Ethyl Lactate generally exhibit more favorable environmental profiles, including lower toxicity and, in some cases, ready biodegradability. For researchers and institutions committed to sustainable practices, the consideration of these alternatives, where chemically appropriate, represents a significant step toward reducing the environmental footprint of their work. The provided experimental protocols offer a standardized framework for generating further comparative data to support informed solvent selection.

References

cost-benefit analysis of different synthetic routes to 1,3-Dimethyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,3-Dimethyl-2-propoxybenzene, a key intermediate in various research and development applications, can be approached through several established synthetic routes. This guide provides a comprehensive cost-benefit analysis of three prominent methods: the Williamson ether synthesis, the Ullmann condensation, and the Buchwald-Hartwig C-O coupling reaction. The comparison focuses on reagent costs, reaction conditions, and reported yields to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Parameter Williamson Ether Synthesis Ullmann Condensation Buchwald-Hartwig C-O Coupling
Starting Materials 2,6-Dimethylphenol (B121312), 1-Bromopropane (B46711), Sodium Hydride2,6-Dimethylphenol, 1-Bromopropane, Copper(I) Iodide, 1,10-Phenanthroline (B135089), Cesium Carbonate2,6-Dimethylphenol, 1-Bromopropane, Palladium(II) Acetate (B1210297), (±)-BINAP, Sodium tert-Butoxide
Catalyst Cost NoneModerateHigh
Reagent Cost LowModerate to HighHigh
Reaction Temperature 50-100 °C[1]90-140 °C (ligand-assisted)[2][3]Room Temperature to 110 °C[4]
Reaction Time 1-8 hours[1]12-24 hours12-24 hours[4]
Typical Yield 50-95%[1]Good to Excellent[2]High
Scalability Well-established for industrial scaleFeasible, but may require optimizationMore common in lab/pilot scale due to catalyst cost
Key Advantages Cost-effective, simple procedure, no catalyst needed.Milder conditions than traditional Ullmann, good yields.High yields, mild conditions, broad substrate scope.
Key Disadvantages Use of hazardous sodium hydride.Higher cost than Williamson, potential for side reactions.Very high cost of palladium catalyst and ligand.

Cost-Benefit Analysis Workflow

The following diagram illustrates the decision-making process for selecting the optimal synthetic route based on key experimental and economic factors.

CostBenefitAnalysis A Define Synthesis Target: This compound B Identify Potential Synthetic Routes A->B C Williamson Ether Synthesis B->C D Ullmann Condensation B->D E Buchwald-Hartwig C-O Coupling B->E F Gather Data: - Reagent Costs - Reaction Conditions - Yields C->F D->F E->F G Analyze Cost-Effectiveness F->G H Compare Performance Metrics F->H I Select Optimal Route G->I H->I

Caption: Logical workflow for the cost-benefit analysis of synthetic routes.

Detailed Experimental Protocols

Williamson Ether Synthesis

This classical method remains a widely used and cost-effective approach for synthesizing ethers.[1][5]

Reaction:

Procedure:

  • To a solution of 2,6-dimethylphenol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the reaction to reflux (approximately 66 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Ullmann Condensation (Ligand-Assisted)

Modern modifications of the Ullmann condensation allow for milder reaction conditions compared to the traditional high-temperature protocol.[2]

Reaction:

Procedure:

  • In a reaction vessel, combine 2,6-dimethylphenol (1.0 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous toluene (B28343) as the solvent, followed by 1-bromopropane (1.5 eq).

  • Heat the mixture to 110 °C under an inert atmosphere and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product via column chromatography.

Buchwald-Hartwig C-O Coupling

This palladium-catalyzed method is known for its high efficiency and broad applicability, often providing excellent yields under mild conditions.[4]

Reaction:

Procedure:

  • To a reaction flask, add palladium(II) acetate (0.02 eq), (±)-BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add a solution of 2,6-dimethylphenol (1.0 eq) and 1-bromopropane (1.2 eq) in anhydrous toluene.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reagent Cost Comparison

The following table provides an estimated cost analysis for the key reagents required for each synthetic route, based on currently available market prices. Prices are subject to change and may vary based on supplier and purity.

Reagent Williamson Ether Synthesis Ullmann Condensation Buchwald-Hartwig C-O Coupling
2,6-Dimethylphenol~$0.15/g[6][7][8][9][10]~$0.15/g[6][7][8][9][10]~$0.15/g[6][7][8][9][10]
1-Bromopropane~$0.20/mL[11][12][13][14][15]~$0.20/mL[11][12][13][14][15]~$0.20/mL[11][12][13][14][15]
Sodium Hydride (60%)~$0.88/g[2][16][17][18][19]--
Copper(I) Iodide-~$1.20/g[20][21][22][23]-
1,10-Phenanthroline-~$8.50/g[4][24][25][26]-
Cesium Carbonate-~$0.61/g[27][28][29][30]-
Palladium(II) Acetate--~$109/g[31][32][33][34][35]
(±)-BINAP--~$17.20/g[36][37][38]
Sodium tert-Butoxide--~$0.47/g[39][40][41][42][43]

Conclusion

The choice of synthetic route for this compound is a trade-off between cost, efficiency, and experimental convenience. The Williamson ether synthesis stands out as the most economical option, utilizing inexpensive and readily available reagents. However, it requires the use of sodium hydride, a hazardous reagent that necessitates careful handling.

The Ullmann condensation , particularly with modern ligand systems, offers a viable alternative with good yields under milder conditions than its traditional counterpart. While more expensive than the Williamson synthesis due to the copper catalyst and ligand, it avoids the use of sodium hydride.

The Buchwald-Hartwig C-O coupling represents the most sophisticated and often highest-yielding method. Its mild reaction conditions and broad substrate scope are significant advantages. However, the high cost of the palladium catalyst and phosphine (B1218219) ligand makes it the least economically favorable option, especially for large-scale synthesis.

For routine laboratory synthesis where cost is a primary concern, the Williamson ether synthesis is a practical choice. For applications requiring higher yields or avoiding hazardous reagents, and where the budget allows, the ligand-assisted Ullmann condensation presents a balanced option. The Buchwald-Hartwig C-O coupling is best reserved for challenging substrates or when the highest possible yield is paramount, and the associated costs can be justified.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1,3-Dimethyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed guide on the proper disposal procedures for 1,3-Dimethyl-2-propoxybenzene, emphasizing safe practices and regulatory adherence.

Chemical and Physical Properties

Understanding the properties of a chemical is the first step in its safe management. Below is a summary of available data for this compound and its bromo-derivative.

PropertyThis compound5-Bromo-1,3-dimethyl-2-propoxybenzene
Molecular Formula C₁₁H₁₆OC₁₁H₁₅BrO
Molecular Weight 164.24 g/mol [1]243.14 g/mol [2]
Appearance -Liquid[2]
Odor -No data[2]
Boiling Point -No data[2]
Melting Point -No data[2]
Flash Point -No data[2]
Solubility in Water -No data[2]
XLogP3 3.9[3]-

Disposal Procedures

The primary directive for the disposal of 5-Bromo-1,3-dimethyl-2-propoxybenzene, and by extension, similar compounds, is to operate in accordance with all applicable regulations and to employ professional disposal services.

Core Principle: Chemical waste must be disposed of in a manner consistent with federal, state, and local regulations[2]. It is imperative to contact a licensed professional waste disposal service to handle this material[2].

In the event of a spill or accidental release, the following steps, adapted from safety data for related compounds, should be followed by qualified personnel.

  • Immediate Notification: Notify the appropriate safety personnel, such as the laboratory safety officer and, if necessary, the local fire department, immediately upon a spill[2].

  • Personal Precautions:

    • Only qualified personnel familiar with the specific substance should handle the clean-up[2].

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of significant vapor or dust, a self-contained breathing apparatus may be necessary[2].

    • Avoid breathing dust, vapor, mist, or gas[2].

    • Prevent contact with skin and eyes[2].

  • Environmental Precautions:

    • Do not allow the chemical to be discharged into drains or rivers[2].

  • Containment and Cleaning Up:

    • For liquid spills, use an inert absorbent material to contain the substance.

    • Carefully transfer the spilled material and any contaminated absorbent into a closable, labeled salvage container[2].

    • The container should be clearly marked for disposal by an appropriate and approved method[2].

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

A Chemical Waste Generation (this compound) B Segregate and Store in Labeled, Closed Container A->B C Consult Safety Data Sheet (SDS) (Use related compound's SDS as a guide) B->C D Contact Licensed Professional Waste Disposal Service C->D E Arrange for Professional Pickup and Disposal D->E F Maintain Disposal Records E->F

Caption: Disposal workflow for this compound.

This procedural guidance is intended to equip laboratory professionals with the essential information for the safe and compliant disposal of this compound. By adhering to these steps and consulting with certified waste disposal experts, you contribute to a safer research environment and the protection of our ecosystem.

References

Personal protective equipment for handling 1,3-Dimethyl-2-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling 1,3-Dimethyl-2-propoxybenzene based on available data for structurally similar compounds and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not available. Therefore, all personnel must exercise caution and adhere to the highest safety standards. This guide is intended for use by trained researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to cause skin and eye irritation.[1] It is crucial to use appropriate personal protective equipment to minimize exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles or a face shield.To protect against splashes that can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Change gloves immediately if contaminated.To prevent skin contact which may cause irritation.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or with heated material.To avoid inhalation of potentially harmful vapors.[1]
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes.To protect the skin from accidental splashes and spills.[1]

Quantitative Data

The following table summarizes known physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₆O[2]
Molecular Weight 164.25 g/mol [3]
Appearance Colorless to yellowish liquid[3]
Odor Aromatic[3]
Boiling Point Data not available[1][2]
Melting Point Data not available[1][2]
Flash Point Data not available[1][2]
Solubility in Water Data not available[1]
CAS Number 61144-80-7[2][4]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage procedures is critical for laboratory safety.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood Verify Safety Equipment prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh/Measure Chemical in Fume Hood prep_materials->handling_weigh Begin Experiment handling_reaction Perform Experiment in Fume Hood handling_weigh->handling_reaction cleanup_waste Segregate and Store Hazardous Waste handling_reaction->cleanup_waste Complete Experiment cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe Handling Workflow for this compound

Step-by-Step Handling Protocol:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Don the appropriate PPE as outlined in Table 1.

  • Handling:

    • Avoid direct contact with skin and eyes.[1]

    • Do not breathe in vapor, mist, or gas.[1]

    • Keep the container tightly closed when not in use.[1]

    • Keep away from heat, sparks, and open flames.[1]

    • Avoid the formation of aerosols.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

    • Keep refrigerated when possible.[1]

    • Store away from incompatible materials, such as strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.

    • The container should be made of a compatible material and have a secure, leak-proof lid.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Procedure:

    • All chemical waste must be disposed of in accordance with federal, state, and local regulations.[1]

    • Contact a licensed professional waste disposal service for pickup and disposal of the hazardous waste.[1]

    • Do not pour down the drain or dispose of in regular trash.

  • Empty Container Disposal:

    • Thoroughly rinse empty containers with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.

    • Once clean, deface the label on the container and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Table 3: Emergency Response Plan

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Ingestion Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team. Ensure the area is well-ventilated.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.